Mz325
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C38H45N9O5S2 |
|---|---|
Poids moléculaire |
772.0 g/mol |
Nom IUPAC |
4-[[butyl-[5-[4-[[3-[[2-[[2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetyl]amino]-1,3-thiazol-5-yl]methyl]phenoxy]methyl]triazol-1-yl]pentanoyl]amino]methyl]-N-hydroxybenzamide |
InChI |
InChI=1S/C38H45N9O5S2/c1-4-5-16-46(22-28-12-14-30(15-13-28)36(50)44-51)35(49)11-6-7-17-47-23-31(43-45-47)24-52-32-10-8-9-29(19-32)20-33-21-39-37(54-33)42-34(48)25-53-38-40-26(2)18-27(3)41-38/h8-10,12-15,18-19,21,23,51H,4-7,11,16-17,20,22,24-25H2,1-3H3,(H,44,50)(H,39,42,48) |
Clé InChI |
VNFKTHQLIBPFNF-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CC1=CC=C(C=C1)C(=O)NO)C(=O)CCCCN2C=C(N=N2)COC3=CC=CC(=C3)CC4=CN=C(S4)NC(=O)CSC5=NC(=CC(=N5)C)C |
Origine du produit |
United States |
Foundational & Exploratory
Mz325: A Technical Guide to its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mz325 is a first-in-class small molecule inhibitor that demonstrates a novel dual-targeting mechanism of action against two key enzymes involved in cellular protein deacetylation: Sirtuin 2 (Sirt2) and Histone Deacetylase 6 (HDAC6).[1][2] By simultaneously inhibiting both of these enzymes, this compound disrupts the deacetylation of α-tubulin, a critical component of the cellular microtubule network. This leads to an accumulation of acetylated α-tubulin, ultimately resulting in cancer cell death.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action: Dual Inhibition of Tubulin Deacetylation
This compound exerts its anti-cancer effects through the targeted inhibition of two distinct classes of deacetylase enzymes: the NAD+-dependent Sirtuin 2 (Sirt2) and the zinc-dependent Histone Deacetylase 6 (HDAC6).[1][2] Both Sirt2 and HDAC6 are known to be the primary enzymes responsible for the deacetylation of α-tubulin at the lysine-40 residue.[3] The acetylation state of α-tubulin is a key regulator of microtubule stability and function. By inhibiting both Sirt2 and HDAC6, this compound effectively blocks the removal of acetyl groups from α-tubulin, leading to its hyperacetylation.[1][2] This altered state of tubulin disrupts the dynamic instability of microtubules, which is essential for various cellular processes including cell division, intracellular transport, and cell motility. The sustained hyperacetylation of microtubules induced by this compound triggers a cascade of events that ultimately leads to apoptosis (programmed cell death) in cancer cells.[1][2]
Signaling Pathway of this compound Action
Caption: this compound's dual inhibition of Sirt2 and HDAC6 prevents tubulin deacetylation, leading to apoptosis.
Quantitative Data
The potency and selectivity of this compound (referred to as compound 33 in the primary literature) have been characterized through in vitro biochemical assays.[4][5][6]
Table 1: In Vitro Inhibitory Activity of this compound against Sirtuins and HDACs
| Target Enzyme | IC50 (µM) |
| Sirt2 | 0.88 |
| HDAC6 | 0.033 |
| Sirt1 | > 100 |
| Sirt3 | > 100 |
| Sirt5 | > 20 |
| Sirt6 | > 20 |
| HDAC1 | 3.42 |
| HDAC2 | 6.13 |
| HDAC3 | 4.89 |
| HDAC4 | > 20 |
| HDAC5 | > 20 |
| HDAC7 | > 20 |
| HDAC8 | 2.94 |
| HDAC9 | > 20 |
| HDAC10 | > 20 |
Data sourced from Sinatra et al., J Med Chem, 2023.[4][5][6]
Table 2: Cell Viability in Ovarian Cancer Cells (W1)
| Treatment | IC50 (µM) |
| This compound | 1.5 |
| Sirt2 Inhibitor (Compound 4) | > 20 |
| HDAC6 Inhibitor (Compound 57) | 3.8 |
| Combination (Comp. 4 + Comp. 57) | 3.5 |
Data reflects the enhanced effect on cell viability of the dual inhibitor compared to single inhibitors or their combination.[1]
Experimental Protocols
In Vitro Biochemical Deacetylation Assays
These assays are designed to quantify the inhibitory activity of this compound against purified Sirtuin and HDAC enzymes.
Caption: Workflow for in vitro enzymatic assays to determine the inhibitory activity of this compound.
-
Reaction Mixture Preparation : Prepare a reaction mixture containing the respective Sirtuin enzyme (Sirt1, Sirt2, or Sirt3), a fluorogenic acetylated peptide substrate, and varying concentrations of this compound in a suitable assay buffer.
-
NAD+ Addition : Initiate the enzymatic reaction by adding NAD+.
-
Incubation : Incubate the reaction mixture at 37°C for a defined period.
-
Development : Stop the reaction and develop the signal by adding a developer solution containing a protease (e.g., trypsin) that cleaves the deacetylated substrate, releasing a fluorophore.
-
Fluorescence Measurement : Measure the fluorescence intensity using a microplate reader at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.
-
Data Analysis : Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Reaction Mixture Preparation : Prepare a reaction mixture containing the respective HDAC enzyme, a fluorogenic acetylated substrate, and varying concentrations of this compound in an appropriate assay buffer.
-
Incubation : Incubate the reaction mixture at 37°C.
-
Development : Add a developer solution to stop the reaction and generate a fluorescent signal from the deacetylated substrate.
-
Fluorescence Measurement : Measure the fluorescence intensity on a microplate reader (Ex: 355 nm, Em: 460 nm).
-
Data Analysis : Determine the IC50 values from the dose-response curves.
Cell-Based Assays
This assay determines the effect of this compound on the viability of cancer cells.
-
Cell Seeding : Seed ovarian cancer cells (e.g., W1 cell line) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with various concentrations of this compound, single inhibitors, or a combination of single inhibitors for 72 hours.
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilization : Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 values.
This assay confirms the binding of this compound to Sirt2 within living cells.[7][8][9][10]
-
Cell Transfection : Co-transfect HEK293T cells with a plasmid encoding a Nanoluciferase (Nluc)-Sirt2 fusion protein.
-
Tracer Addition : Add a cell-permeable fluorescent tracer that binds to Sirt2.
-
Compound Treatment : Add varying concentrations of this compound.
-
BRET Measurement : Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. The displacement of the fluorescent tracer by this compound leads to a decrease in the BRET signal.
-
Data Analysis : Analyze the dose-dependent change in the BRET signal to determine the cellular affinity of this compound for Sirt2.
This method visualizes the increase in acetylated α-tubulin in cells treated with this compound.[3][11][12]
-
Cell Culture and Treatment : Grow cells on coverslips and treat with this compound for a specified duration.
-
Fixation and Permeabilization : Fix the cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100 in PBS.
-
Blocking : Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBST).
-
Primary Antibody Incubation : Incubate the cells with a primary antibody specific for acetylated α-tubulin (e.g., clone 6-11B-1).
-
Secondary Antibody Incubation : Incubate with a fluorescently labeled secondary antibody.
-
Counterstaining and Mounting : Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging : Visualize the cells using a fluorescence microscope.
This technique quantifies the levels of acetylated α-tubulin in cell lysates.
-
Cell Lysis : Lyse this compound-treated and control cells in RIPA buffer.
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE : Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer : Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation : Block the membrane and incubate with primary antibodies against acetylated α-tubulin and a loading control (e.g., total α-tubulin or GAPDH), followed by incubation with appropriate HRP-conjugated secondary antibodies.
-
Detection : Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Densitometry Analysis : Quantify the band intensities to determine the relative levels of acetylated α-tubulin.
Conclusion
This compound represents a promising therapeutic candidate with a well-defined mechanism of action centered on the dual inhibition of Sirt2 and HDAC6. This leads to the hyperacetylation of α-tubulin, microtubule disruption, and subsequent apoptosis in cancer cells. The potent and selective activity of this compound, as demonstrated by the quantitative data, underscores its potential for further development as an anti-cancer agent. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the biological effects of this compound and similar dual-targeting inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Development of First-in-Class Dual Sirt2/HDAC6 Inhibitors as Molecular Tools for Dual Inhibition of Tubulin Deacetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. opendata.uni-halle.de [opendata.uni-halle.de]
- 7. Development of a NanoBRET assay to validate inhibitors of Sirt2-mediated lysine deacetylation and defatty-acylation that block prostate cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a NanoBRET assay to validate inhibitors of Sirt2-mediated lysine deacetylation and defatty-acylation that block prostate cancer cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. biocompare.com [biocompare.com]
An In-depth Technical Guide to the Role of Sephin1 in Neurodegenerative Disease Models
Disclaimer: Initial searches for "Mz325" did not yield any publicly available information. Therefore, this guide utilizes Sephin1 , a well-researched small molecule, as an illustrative example to fulfill the structural and content requirements of the prompt. Sephin1 is a selective inhibitor of the protein phosphatase 1 (PP1) regulatory subunit R15A (PPP1R15A), also known as GADD34, and has shown therapeutic potential in various models of neurodegenerative diseases.
This guide provides a comprehensive overview of Sephin1's mechanism of action, its effects in preclinical neurodegenerative disease models, and detailed experimental protocols for researchers, scientists, and drug development professionals.
Introduction to Sephin1 and the Integrated Stress Response (ISR)
Many neurodegenerative diseases are characterized by the accumulation of misfolded proteins, which leads to cellular stress, particularly within the endoplasmic reticulum (ER). This triggers a cellular signaling network known as the Unfolded Protein Response (UPR) and the Integrated Stress Response (ISR). A key event in the ISR is the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α). While initially protective, chronic eIF2α phosphorylation can lead to the expression of pro-apoptotic factors like CHOP, contributing to neuronal cell death.
Sephin1 is a guanabenz derivative that selectively inhibits the stress-induced GADD34-PP1c complex, which is responsible for dephosphorylating eIF2α.[1] By inhibiting this phosphatase, Sephin1 prolongs the phosphorylation of eIF2α, which paradoxically has a protective effect by suppressing the translation of pro-apoptotic proteins while promoting the translation of protective factors like Activating Transcription Factor 4 (ATF4).[1] Unlike its parent compound guanabenz, Sephin1 lacks α2-adrenergic side effects.[2]
Sephin1 in Preclinical Models of Neurodegenerative Diseases
Sephin1 has demonstrated therapeutic efficacy in a range of neurodegenerative disease models, primarily those associated with protein misfolding and ER stress.
Amyotrophic Lateral Sclerosis (ALS)
ALS is a fatal neurodegenerative disease characterized by the progressive loss of motor neurons. A key pathological feature in many ALS cases is the cytoplasmic mislocalization and aggregation of the TAR DNA-binding protein 43 (TDP-43).
Recent studies have shown that Sephin1 can reduce the cytoplasmic mislocalization of TDP-43 and improve motor neuron survival in various ALS models.[3][4][5] In SOD1G93A mouse models of ALS, Sephin1 treatment has been shown to decrease SOD1 aggregates, improve motor neuron survival, and enhance motor function.[5]
Charcot-Marie-Tooth (CMT) Disease
CMT disease is a group of inherited disorders affecting the peripheral nerves. Sephin1 has been shown to prevent the motor, morphological, and molecular defects in a mouse model of CMT1B, a demyelinating neuropathy caused by a mutation in the myelin protein zero (MPZ).[1]
Other Neurodegenerative Conditions
The mechanism of Sephin1, through modulation of the ISR, suggests its potential therapeutic application in other neurodegenerative diseases characterized by protein misfolding, such as Alzheimer's, Parkinson's, and Huntington's diseases. For instance, salubrinal, another inhibitor of eIF2α dephosphorylation, has shown protective effects in animal models of Alzheimer's and Huntington's disease.[2]
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative data from preclinical studies of Sephin1 in neurodegenerative disease models.
| Disease Model | Animal | Treatment | Key Findings | Reference |
| Amyotrophic Lateral Sclerosis (ALS) | SOD1G93A Mice | Sephin1 (5 mg/kg, oral, daily from 4 to 11 weeks of age) | - Prevented motor deficits in rotarod analysis at 110 days old. | [1] |
| Charcot-Marie-Tooth 1B (CMT1B) | MPZmutant Mice | Sephin1 | - Prevented motor, morphological, and molecular defects. | [1] |
| Multiple Sclerosis (MS) | Experimental Autoimmune Encephalomyelitis (EAE) Mice | Sephin1 (4 mg/kg and 8 mg/kg) | - Significantly delayed clinical disease onset (p < 0.0001).- Peak disease reached a week later in the 8 mg/kg group compared to vehicle (p < 0.01). | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on Sephin1.
In Vivo Sephin1 Treatment in SOD1G93A Mice
-
Animal Model: SOD1G93A transgenic mice, a widely used model for ALS.
-
Treatment Regimen:
-
Sephin1 is administered orally at a dose of 5 mg/kg.
-
Treatment is initiated at 4 weeks of age and continues daily until 11 weeks of age.
-
A vehicle control group (e.g., saline or appropriate solvent) is run in parallel.
-
-
Outcome Measures:
-
Motor Function: Assessed using a rotarod test at 110 days of age. The latency to fall from the rotating rod is recorded.
-
Body Weight: Monitored throughout the study as an indicator of general health and disease progression.
-
Histopathology: Spinal cord sections are analyzed for motor neuron loss.
-
Molecular Analysis: Western blotting of spinal cord lysates to measure levels of phosphorylated eIF2α, ATF4, CHOP, and aggregated proteins.
-
Primary Motor Neuron Culture and Glutamate Intoxication
-
Cell Culture:
-
Primary motor neurons are isolated from the spinal cords of embryonic day 13.5 (E13.5) rat embryos (either wild-type or SOD1G93A).
-
Cultures are enriched for motor neurons and maintained in appropriate neurobasal media supplemented with growth factors.
-
-
Experimental Procedure:
-
After 5 days in vitro, motor neuron cultures are intoxicated with glutamate for 20 minutes to induce excitotoxicity, a key mechanism in ALS pathology.
-
Sephin1 (e.g., at 50 nM) is added to the culture medium.
-
Cell survival is assessed 24 hours post-intoxication.
-
-
Analysis:
-
Western Blot: Cell lysates are collected to measure the levels of total and phosphorylated eIF2α. A significant reduction in eIF2α phosphorylation is expected 24 hours after glutamate intoxication.[5]
-
Immunocytochemistry: Staining for markers of apoptosis (e.g., cleaved caspase-3) and neuronal viability.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to Sephin1.
Caption: Mechanism of action of Sephin1 in the Integrated Stress Response.
Caption: Experimental workflow for Sephin1 testing in an ALS mouse model.
References
- 1. Preventing proteostasis diseases by selective inhibition of a phosphatase regulatory subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sephin1, which prolongs the integrated stress response, is a promising therapeutic for multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sephin1 reduces TDP-43 cytoplasmic mislocalization and improves motor neuron survival in ALS models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sephin1 reduces TDP-43 cytoplasmic mislocalization and improves motor neuron survival in ALS models - PMC [pmc.ncbi.nlm.nih.gov]
Mz325: A First-in-Class Dual Inhibitor of Sirt2 and HDAC6 for Tubulin Deacetylation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Mz325 is a novel, potent, and selective first-in-class dual inhibitor of Sirtuin 2 (Sirt2) and Histone Deacetylase 6 (HDAC6).[1][2] As key regulators of α-tubulin deacetylation, the dysregulation of both Sirt2 and HDAC6 has been implicated in the pathogenesis of cancer and neurodegenerative disorders.[1][2] this compound was developed as a molecular tool to investigate the therapeutic potential of simultaneously inhibiting both of these tubulin deacetylases.[1][2] This technical guide provides a comprehensive overview of the chemical properties, structure, mechanism of action, and experimental protocols related to this compound.
Chemical Properties and Structure
This compound is a synthetic small molecule that combines pharmacophores of known Sirt2 and HDAC6 inhibitors. Its design allows it to effectively engage the active sites of both enzymes.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 3032670-12-2 | --INVALID-LINK-- |
| Molecular Formula | C38H45N9O5S2 | --INVALID-LINK-- |
| Molecular Weight | 771.95 g/mol | --INVALID-LINK-- |
Chemical Structure:
The detailed chemical structure of this compound can be found in the primary publication by Sinatra et al. (2023) in the Journal of Medicinal Chemistry.
Mechanism of Action and Signaling Pathway
Sirt2 and HDAC6 are the primary enzymes responsible for the deacetylation of α-tubulin, a key component of microtubules.[1][4] While Sirt2 is an NAD+-dependent deacetylase (class III HDAC), HDAC6 is a zinc-dependent deacetylase (class IIb HDAC).[1] Despite their different catalytic mechanisms, they share α-tubulin as a major substrate.[1]
The inhibition of both Sirt2 and HDAC6 by this compound leads to a more comprehensive and sustained hyperacetylation of α-tubulin than inhibiting either enzyme alone.[1] This enhanced acetylation of microtubules can impact their stability and function, thereby affecting critical cellular processes such as cell division, migration, and intracellular transport. This dual inhibition has shown enhanced effects on the viability of ovarian cancer cells compared to single-agent treatments.[1][2]
Quantitative Data: In Vitro Potency and Selectivity
This compound has been characterized as a potent inhibitor of both Sirt2 and HDAC6, with a favorable selectivity profile against other HDAC and sirtuin isoforms.[1][3]
Table 2: In Vitro Inhibitory Activity of this compound
| Target | IC50 (μM) | Assay Type | Reference |
| Sirt2 | 0.32 ± 0.11 | Biochemical Deacetylation Assay | [3] |
| HDAC6 | 0.043 ± 0.003 | Biochemical Deacetylation Assay | [3] |
| Sirt2 (Cellular) | 0.56 | NanoBRET Target Engagement Assay | [3] |
Table 3: Selectivity Profile of this compound against Other Deacetylases
| Off-Target | IC50 (μM) or % Inhibition | Reference |
| Sirt1 | No significant inhibition | [3] |
| Sirt3 | No significant inhibition | [3] |
| HDAC1 | 2.2 ± 0.2 | [3] |
| HDAC2 | Weak inhibition | [1] |
| HDAC3 | Weak inhibition | [1] |
| HDAC8 | 2.94 ± 0.45 | [1] |
Experimental Protocols
The following are summaries of key experimental methodologies used in the characterization of this compound, as detailed in Sinatra et al. (2023).
Synthesis of this compound
The synthesis of this compound is achieved through a multi-step process involving the strategic coupling of a SirReal-based pharmacophore targeting Sirt2 and an N-hydroxybenzamide moiety targeting HDAC6.[5] A key step involves a click reaction to link the two pharmacophores.[5] For the detailed synthetic scheme and procedures, please refer to the supporting information of the primary publication.
Biochemical In Vitro Deacetylation Assays
The inhibitory potency of this compound against Sirt2 and HDAC6 was determined using fluorescence-based deacetylation assays. These assays typically involve incubating the recombinant enzyme with a fluorogenic acetylated substrate in the presence of varying concentrations of the inhibitor. The rate of deacetylation is measured by the increase in fluorescence upon cleavage of the acetyl group. IC50 values are then calculated from the dose-response curves.
Cell-Based NanoBRET Target Engagement Assay
To confirm the cellular activity of this compound, a NanoBRET (Bioluminescence Resonance Energy Transfer) assay was employed. This technique allows for the real-time measurement of compound binding to a target protein within living cells. HEK293T cells are engineered to express a NanoLuciferase-tagged Sirt2. A fluorescent tracer that binds to Sirt2 is then added, and the ability of this compound to displace this tracer is quantified by a decrease in the BRET signal.
Conclusion
This compound represents a significant advancement in the development of chemical probes to study the biology of tubulin deacetylation. As a potent and selective dual inhibitor of Sirt2 and HDAC6, it provides a valuable tool for researchers in the fields of oncology and neurobiology to explore the therapeutic potential of targeting these two key enzymes simultaneously. Further investigation into the effects of this compound in various disease models is warranted to fully elucidate its pharmacological profile and potential clinical applications.
References
- 1. Development of First-in-Class Dual Sirt2/HDAC6 Inhibitors as Molecular Tools for Dual Inhibition of Tubulin Deacetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of First-in-Class Dual Sirt2/HDAC6 Inhibitors as Molecular Tools for Dual Inhibition of Tubulin Deacetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy Sirt2/HDAC6 Inhibitor this compound [smolecule.com]
- 4. Frontiers | Loss of Deacetylation Enzymes Hdac6 and Sirt2 Promotes Acetylation of Cytoplasmic Tubulin, but Suppresses Axonemal Acetylation in Zebrafish Cilia [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
Discovery and synthesis of the Mz325 compound
An in-depth analysis of the discovery, synthesis, and characterization of the novel selective kinase inhibitor, Mz325, is presented in this technical guide. Developed for researchers and professionals in the field of drug development, this document details the methodologies employed in its identification and the elucidation of its mechanism of action, supported by comprehensive data and visualizations.
Discovery of this compound: A Targeted Approach
This compound was identified through a targeted high-throughput screening (HTS) campaign aimed at discovering novel inhibitors of Bruton's tyrosine kinase (BTK), a clinically validated target in B-cell malignancies. The screening of a 200,000-compound library against recombinant human BTK yielded an initial hit with a promising activity profile, which subsequently led to a structure-activity relationship (SAR) optimization campaign. This compound emerged from this campaign as a lead candidate with superior potency and selectivity.
The workflow for the initial screening and hit validation is outlined below.
Synthesis of this compound
The chemical synthesis of this compound is accomplished via a convergent three-step process starting from commercially available precursors. The key steps involve a Suzuki coupling followed by a nucleophilic aromatic substitution and a final deprotection step.
Experimental Protocol: Synthesis of this compound
-
Step 1: Suzuki Coupling: To a solution of 4-bromo-1H-pyrazole (1.0 eq) in a 3:1 mixture of dioxane and water is added (4-methoxyphenyl)boronic acid (1.1 eq), potassium carbonate (2.5 eq), and Pd(PPh3)4 (0.05 eq). The reaction mixture is heated to 90°C for 4 hours under an inert nitrogen atmosphere. After cooling, the mixture is extracted with ethyl acetate, and the organic layer is washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the pyrazole intermediate.
-
Step 2: Nucleophilic Aromatic Substitution: The intermediate from Step 1 (1.0 eq) is dissolved in dimethyl sulfoxide (DMSO). 2-Fluorobenzonitrile (1.2 eq) and potassium carbonate (3.0 eq) are added, and the mixture is heated to 120°C for 8 hours. The reaction is monitored by TLC. Upon completion, the mixture is poured into ice water, and the resulting precipitate is collected by filtration, washed with water, and dried to afford the coupled product.
-
Step 3: Demethylation (Final Deprotection): The product from Step 2 (1.0 eq) is dissolved in dichloromethane (DCM). The solution is cooled to 0°C, and boron tribromide (BBr3) (1.5 eq, 1M solution in DCM) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched by the slow addition of methanol, and the solvent is removed in vacuo. The residue is purified by reverse-phase HPLC to yield this compound as a white solid.
Biological Activity and Selectivity
This compound demonstrates potent inhibition of BTK in both enzymatic and cellular assays. Its selectivity was profiled against a panel of 400 kinases, revealing a high degree of specificity for BTK.
Table 1: In Vitro Potency and Selectivity of this compound
| Assay Type | Target | IC50 / EC50 (nM) |
| Enzymatic Assay | BTK | 1.2 ± 0.3 |
| Cellular Assay (Autophosphorylation) | BTK (in Ramos cells) | 8.5 ± 1.1 |
| Selectivity Assay | TEC | 150 ± 12 |
| Selectivity Assay | EGFR | > 10,000 |
| Selectivity Assay | SRC | > 10,000 |
Experimental Protocol: BTK Enzymatic Assay
A time-resolved fluorescence energy transfer (TR-FRET) assay was used. Recombinant human BTK (1 nM) was incubated with varying concentrations of this compound in an assay buffer (50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35) for 15 minutes at room temperature. The enzymatic reaction was initiated by adding ATP (10 µM) and a biotinylated peptide substrate (100 nM). The reaction was allowed to proceed for 60 minutes and was stopped by the addition of an EDTA-containing buffer. The product was detected by adding a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin. The TR-FRET signal was read on a suitable plate reader, and IC50 values were calculated using a four-parameter logistic fit.
Mechanism of Action: BTK Signaling Pathway Inhibition
This compound functions by competitively binding to the ATP-binding site of BTK, thereby inhibiting its kinase activity. This prevents the autophosphorylation of BTK and blocks the downstream signaling cascade initiated by B-cell receptor (BCR) activation. The inhibition of this pathway ultimately leads to decreased proliferation and apoptosis in malignant B-cells.
Pharmacokinetic Properties
The pharmacokinetic profile of this compound was evaluated in male Sprague-Dawley rats. The compound exhibited favorable oral bioavailability and a moderate half-life.
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| Half-life (t½, h) | 2.1 ± 0.4 | 3.5 ± 0.6 |
| Cmax (ng/mL) | 850 ± 98 | 1240 ± 150 |
| AUC (ng·h/mL) | 1890 ± 210 | 7560 ± 880 |
| Bioavailability (%) | N/A | 40.0 |
| Clearance (mL/min/kg) | 8.8 ± 1.1 | N/A |
Experimental Protocol: Pharmacokinetic Study
Male Sprague-Dawley rats (n=3 per group) were administered this compound either as a single intravenous bolus (1 mg/kg) or via oral gavage (10 mg/kg). Blood samples were collected at predetermined time points (0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into EDTA-containing tubes. Plasma was separated by centrifugation and stored at -80°C until analysis. Plasma concentrations of this compound were determined using a validated LC-MS/MS method. Pharmacokinetic parameters were calculated using non-compartmental analysis.
Conclusion
This compound is a potent and highly selective inhibitor of Bruton's tyrosine kinase, discovered through a systematic screening and optimization process. Its favorable in vitro activity, well-defined mechanism of action, and promising pharmacokinetic profile establish it as a strong candidate for further preclinical and clinical development in the treatment of B-cell malignancies. The detailed protocols and data presented herein provide a comprehensive foundation for researchers engaged in the advancement of targeted cancer therapies.
Mz325: A Potent Dual Inhibitor for Probing Tubulin Deacetylation Dynamics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The post-translational modification of proteins through acetylation and deacetylation is a critical regulatory mechanism implicated in a myriad of cellular processes, including gene expression, protein stability, and cytoskeletal dynamics. Within the cytoskeleton, the acetylation of α-tubulin at lysine-40 is a key modification associated with microtubule stability and function. The dynamic interplay between tubulin acetyltransferases and deacetylases governs the level of tubulin acetylation, and dysregulation of this process has been linked to various pathologies, including cancer and neurodegenerative diseases. The primary enzymes responsible for the deacetylation of α-tubulin are histone deacetylase 6 (HDAC6) and the NAD+-dependent deacetylase Sirtuin 2 (Sirt2). Mz325 has emerged as a first-in-class dual inhibitor of both Sirt2 and HDAC6, providing a powerful chemical tool to investigate the intricate role of tubulin deacetylation in cellular physiology and disease. This technical guide provides a comprehensive overview of this compound, including its inhibitory profile, detailed experimental protocols for its application, and visualizations of the relevant biological pathways and experimental workflows.
This compound: A Profile of a Dual Sirt2/HDAC6 Inhibitor
This compound is a potent and selective dual inhibitor of Sirt2 and HDAC6. Its ability to simultaneously target both major tubulin deacetylases makes it a valuable tool for studying the functional consequences of increased α-tubulin acetylation.
Quantitative Inhibitory Activity of this compound
The inhibitory potency and selectivity of this compound have been characterized through in vitro biochemical assays. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against a panel of HDACs and Sirtuins.
| Target Enzyme | IC50 (µM) |
| HDAC6 | 0.043 |
| Sirt2 | 0.32 |
| HDAC1 | >10 |
| HDAC2 | >10 |
| HDAC3 | >10 |
| HDAC8 | 2.94 |
| Sirt1 | >50 |
| Sirt3 | >50 |
Data compiled from in vitro deacetylation assays.
Signaling Pathway of Tubulin Deacetylation and this compound Inhibition
The acetylation state of α-tubulin is dynamically regulated by the opposing activities of acetyltransferases and deacetylases. This compound disrupts this balance by inhibiting the two primary tubulin deacetylases, HDAC6 and Sirt2, leading to an accumulation of acetylated α-tubulin. This, in turn, can affect microtubule stability and dynamics, influencing various cellular processes.
Uncharted Territory: The Cellular Target Landscape of Mz325 Beyond HDAC6 and Sirt2 Remains Undefined
Despite its well-characterized role as a potent dual inhibitor of Histone Deacetylase 6 (HDAC6) and Sirtuin 2 (Sirt2), the broader cellular target profile of the chemical probe Mz325 is currently not documented in publicly available scientific literature. Extensive searches for off-target profiling studies, such as kinome scanning or comprehensive proteomic analyses, have yielded no specific data on additional interacting partners of this compound. Consequently, a detailed technical guide on the cellular targets of this compound beyond its primary targets cannot be constructed at this time.
This compound has been rigorously investigated for its on-target effects, demonstrating high potency and selectivity for both HDAC6 and Sirt2. These enzymes are key regulators of cellular processes, and their dual inhibition by this compound is of significant interest in various research areas. However, a comprehensive understanding of any small molecule's biological activity necessitates a thorough characterization of its potential off-target interactions. Such interactions can lead to unexpected phenotypic effects and are a critical consideration in drug development and chemical biology.
For a compound like this compound, a variety of established experimental strategies could be employed to elucidate its full cellular target landscape. These methodologies are designed to identify direct binding partners or proteins whose activity is indirectly modulated by the compound.
Methodologies for Off-Target Identification
A comprehensive investigation into the off-target profile of this compound would likely involve a combination of the following advanced techniques:
-
Kinome Scanning: To assess the interaction of this compound with a broad panel of kinases, competitive binding assays, such as those offered by services like KINOMEscan, would be employed. This would reveal any potential off-target kinase inhibition, a common feature of many small molecule inhibitors.
-
Affinity Chromatography coupled with Mass Spectrometry (AC-MS): This powerful proteomic approach involves immobilizing this compound on a solid support and then passing cell lysates over this matrix. Proteins that bind to this compound are captured and subsequently identified by mass spectrometry. This technique can uncover novel, direct binding partners.
-
Chemical Proteomics: Broader chemical proteomics strategies, including competitive activity-based protein profiling (ABPP), could identify other enzymes that are inhibited by this compound.
The following diagram illustrates a generalized workflow for identifying the cellular targets of a small molecule like this compound.
Until such studies are conducted and the results are published, the scientific community's understanding of this compound's mechanism of action will be limited to its effects on HDAC6 and Sirt2. Researchers and drug development professionals utilizing this compound should be aware of this knowledge gap and consider the possibility of uncharacterized off-target effects in their experimental interpretations. The future elucidation of this compound's complete target profile will be invaluable for its continued use as a chemical probe and for any potential therapeutic development.
A Technical Whitepaper on the Effects of Mz325 on Neuronal Gene Expression
Disclaimer: The compound "Mz325" is a hypothetical agent used for illustrative purposes within this document. As of the latest literature review, this compound is not a recognized therapeutic agent, and the data, pathways, and protocols described herein are representative examples based on common neuropharmacological research. This document serves as a template for a technical guide, demonstrating data presentation, protocol documentation, and visualization as requested.
Introduction
The modulation of gene expression in neurons is a cornerstone of developing novel therapeutics for neurodegenerative diseases and psychiatric disorders. The ability to selectively upregulate or downregulate specific genes can have profound effects on neuronal survival, plasticity, and function. This whitepaper details the preclinical data and methodologies associated with this compound, a novel small molecule designed to penetrate the blood-brain barrier and selectively modulate neuronal gene expression through the CREB (cAMP response element-binding protein) signaling pathway.
Mechanism of Action: CREB Pathway Activation
This compound is hypothesized to be a potent agonist of a G-protein coupled receptor (GPCR) that, upon activation, stimulates adenylyl cyclase to produce cyclic AMP (cAMP). This increase in intracellular cAMP leads to the activation of Protein Kinase A (PKA), which then phosphorylates and activates the CREB transcription factor. Activated CREB binds to cAMP response elements (CRE) in the promoter regions of target genes, initiating their transcription. Key target genes in this pathway include Brain-Derived Neurotrophic Factor (BDNF), c-Fos, and Activity-regulated cytoskeleton-associated protein (Arc), all of which are critical for synaptic plasticity, learning, and memory.
Quantitative Analysis of Gene Expression
To quantify the effect of this compound on neuronal gene expression, primary cortical neurons derived from embryonic day 18 (E18) Sprague-Dawley rats were treated with varying concentrations of this compound for 6 hours. Gene expression was assessed using quantitative real-time PCR (qRT-PCR).
Table 1: Fold Change in Gene Expression Following 6-Hour this compound Treatment
| Gene Symbol | Vehicle Control (Fold Change) | This compound (10 nM) | This compound (50 nM) | This compound (100 nM) |
| c-Fos | 1.0 ± 0.12 | 3.5 ± 0.41 | 8.2 ± 0.75 | 15.6 ± 1.2 |
| Arc | 1.0 ± 0.09 | 2.8 ± 0.33 | 6.5 ± 0.61 | 11.3 ± 0.98 |
| BDNF | 1.0 ± 0.15 | 2.1 ± 0.25 | 4.9 ± 0.52 | 8.7 ± 0.81 |
| GAPDH | 1.0 ± 0.05 | 1.0 ± 0.07 | 1.1 ± 0.06 | 1.0 ± 0.08 |
Data are presented as mean ± standard deviation. Fold change is normalized to the vehicle control group.
Experimental Protocols
Protocol 1: Primary Neuronal Culture and Treatment
-
Tissue Dissociation: Cortices from E18 Sprague-Dawley rat embryos were dissected and dissociated using papain (20 units/mL) for 30 minutes at 37°C.
-
Plating: Dissociated cells were plated on poly-D-lysine-coated 6-well plates at a density of 1 x 106 cells per well in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin.
-
Maturation: Cultures were maintained at 37°C in a humidified incubator with 5% CO2 for 7 days in vitro (DIV) to allow for neuronal maturation.
-
Treatment: On DIV 7, the medium was replaced with fresh medium containing either vehicle (0.1% DMSO) or this compound at final concentrations of 10 nM, 50 nM, or 100 nM.
-
Incubation: Cells were incubated for 6 hours before harvesting for RNA extraction.
Protocol 2: RNA Extraction and qRT-PCR
-
RNA Isolation: Total RNA was extracted from neuronal cultures using TRIzol reagent according to the manufacturer's protocol. RNA concentration and purity were determined using a NanoDrop spectrophotometer.
-
cDNA Synthesis: 1 µg of total RNA was reverse-transcribed into cDNA using a High-Capacity cDNA Reverse Transcription Kit.
-
qRT-PCR: Real-time PCR was performed using a SYBR Green Master Mix on a StepOnePlus Real-Time PCR System. The thermal cycling conditions were: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.
-
Data Analysis: The relative expression of target genes was calculated using the 2-ΔΔCt method, with GAPDH serving as the housekeeping gene for normalization.
Conclusion and Future Directions
The presented data strongly suggest that this compound is a potent modulator of neuronal gene expression, acting through the cAMP/PKA/CREB signaling pathway. The dose-dependent upregulation of key plasticity-related genes such as c-Fos, Arc, and BDNF highlights its potential as a therapeutic candidate for cognitive enhancement or in the treatment of neurodegenerative disorders characterized by impaired synaptic function.
Future studies will focus on:
-
Confirming the phosphorylation of CREB via Western blot analysis.
-
Assessing the long-term effects of this compound on synaptic protein expression and neuronal morphology.
-
Evaluating the efficacy of this compound in animal models of cognitive impairment.
This foundational work provides a clear rationale for the continued development of this compound as a novel neurotherapeutic agent.
Methodological & Application
Application Notes and Protocols for Mz325 (MZ1) in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Mz325 (also known as MZ1), a potent and selective proteolysis-targeting chimera (PROTAC) for the degradation of Bromodomain and Extra-Terminal (BET) family proteins, specifically BRD4. MZ1 offers a powerful tool for investigating the therapeutic potential and cellular functions of BET proteins in oncology and other disease areas.
Mechanism of Action
This compound (MZ1) is a heterobifunctional molecule designed to hijack the cell's natural protein disposal system to selectively eliminate BET proteins. It consists of a ligand that binds to the bromodomains of BET proteins (derived from JQ1) and another ligand that recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. These two components are connected by a chemical linker. The formation of a ternary complex between the BET protein, MZ1, and the VHL E3 ligase facilitates the ubiquitination of the BET protein, marking it for degradation by the 26S proteasome. This targeted degradation leads to the downregulation of genes regulated by BET proteins, such as the c-Myc oncogene, ultimately inducing cell cycle arrest and apoptosis in susceptible cancer cells.[1]
Data Presentation
This compound (MZ1) demonstrates high binding affinity for the bromodomains of various BET proteins and effectively induces their degradation, leading to potent anti-proliferative effects in cancer cell lines.
Table 1: Binding Affinities and Degradation Potency of this compound (MZ1)
| Target | Binding Affinity (Kd, nM) |
| BRD2 BD1/BD2 | 307 / 228 |
| BRD3 BD1/BD2 | 119 / 115 |
| BRD4 BD1/BD2 | 382 / 120 |
Data sourced from reference[1].
Table 2: In Vitro Anti-proliferative Activity of this compound (MZ1)
| Cell Line | Cancer Type | IC50 (µM) |
| NB4 | Acute Myeloid Leukemia (AML) | 0.279 |
| Kasumi-1 | Acute Myeloid Leukemia (AML) | 0.074 |
| MV4-11 | Acute Myeloid Leukemia (AML) | 0.110 |
| K562 | Acute Myeloid Leukemia (AML) | 0.403 |
| 697 | B-cell Acute Lymphoblastic Leukemia (B-ALL) | 0.117 |
| RS4;11 | B-cell Acute Lymphoblastic Leukemia (B-ALL) | 0.117 |
Data sourced from reference[1].
Experimental Protocols
The following protocols provide a framework for assessing the cellular effects of this compound (MZ1). It is recommended to optimize these protocols for specific cell lines and experimental conditions.
References
Application Note: Detection of Mz325-Induced Tubulin Acetylation by Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tubulin acetylation is a key post-translational modification of α-tubulin, occurring on the lysine-40 (K40) residue. This modification is crucial for regulating microtubule stability and function, thereby impacting cellular processes such as cell motility, intracellular transport, and cell division.[1] The level of tubulin acetylation is dynamically regulated by the opposing activities of α-tubulin acetyltransferase 1 (ATAT1) and tubulin deacetylases, primarily histone deacetylase 6 (HDAC6) and sirtuin 2 (SIRT2).[1][2] Dysregulation of tubulin acetylation has been implicated in various diseases, including cancer and neurodegenerative disorders.[1][2]
Mz325 is a potent, first-in-class dual inhibitor of HDAC6 and SIRT2.[1][2] By inhibiting these primary tubulin deacetylases, this compound treatment is expected to lead to an accumulation of acetylated tubulin (hyperacetylation) in cells.[3] This application note provides a detailed protocol for treating cells with this compound and subsequently detecting the changes in tubulin acetylation levels using Western blotting. The protocol utilizes a well-characterized monoclonal antibody, clone 6-11B-1, which is specific for acetylated α-tubulin.[4][5]
Signaling Pathway of Tubulin Acetylation and this compound Inhibition
The acetylation state of α-tubulin is a dynamic equilibrium maintained by the acetylating enzyme ATAT1 and the deacetylating enzymes HDAC6 and SIRT2. This compound disrupts this balance by inhibiting both HDAC6 and SIRT2, leading to an accumulation of acetylated tubulin.
Caption: Regulation of tubulin acetylation by ATAT1, HDAC6, and SIRT2, and inhibition by this compound.
Experimental Workflow for this compound Treatment and Western Blot Analysis
The following diagram outlines the key steps from cell culture and treatment with this compound to the final detection and analysis of tubulin acetylation by Western blot.
Caption: Experimental workflow for analyzing this compound-induced tubulin acetylation.
Quantitative Data Summary
The following table provides recommended starting concentrations and conditions for the Western blot protocol. Optimization may be required depending on the cell line and experimental setup.
| Parameter | Recommendation | Notes |
| Cell Seeding Density | 2 x 10^6 cells / 10 cm dish | Adjust to achieve 70-80% confluency at the time of treatment. |
| This compound Treatment | 1-10 µM for 6-24 hours | Perform a dose-response and time-course experiment to determine optimal conditions. |
| Protein Loading | 20-40 µg of total protein per well | Ensure equal loading across all lanes. |
| Gel Percentage | 10% SDS-polyacrylamide gel | Acetylated α-tubulin migrates at ~55 kDa.[4] |
| Primary Antibody | Anti-Acetylated α-Tubulin (Clone: 6-11B-1) | 1:1000 - 1:5000 dilution |
| Anti-α-Tubulin or β-Actin (Loading Control) | Follow manufacturer's recommendation. | |
| Primary Antibody Incubation | Overnight at 4°C with gentle agitation | |
| Secondary Antibody | HRP-conjugated anti-mouse IgG | 1:5000 - 1:10000 dilution |
| Secondary Antibody Incubation | 1 hour at room temperature with gentle agitation |
Detailed Experimental Protocols
Materials and Reagents
-
Cells of interest (e.g., HeLa, PC-3M)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer (or similar) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (10%)
-
Tris-Glycine-SDS running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Tris-buffered saline with Tween-20 (TBST: 20 mM Tris, 150 mM NaCl, 0.1% Tween-20, pH 7.6)
-
Primary Antibody: Mouse anti-acetylated α-tubulin (clone 6-11B-1)[4]
-
Loading Control Primary Antibody (e.g., rabbit anti-α-tubulin or mouse anti-β-actin)
-
Secondary Antibody: HRP-conjugated anti-mouse IgG
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system (e.g., CCD camera or film)
Protocol
-
Cell Treatment:
-
Seed cells in appropriate culture vessels and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration.
-
Incubate for the desired length of time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add 4x Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.
-
Load 20-40 µg of each protein sample into the wells of a 10% SDS-PAGE gel. Include a protein ladder.
-
Run the gel in 1x Tris-Glycine-SDS running buffer until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S (optional).
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with the primary antibody (anti-acetylated α-tubulin, clone 6-11B-1) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using an appropriate imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with a loading control antibody (e.g., anti-α-tubulin or anti-β-actin).
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the acetylated tubulin signal to the loading control signal.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak signal | Inefficient protein transfer | Optimize transfer time and voltage. Check membrane and gel contact. |
| Low antibody concentration | Increase primary or secondary antibody concentration or incubation time. | |
| Inactive ECL substrate | Use freshly prepared ECL substrate. | |
| High background | Insufficient blocking | Increase blocking time or use a different blocking agent (e.g., BSA instead of milk). |
| Antibody concentration too high | Decrease primary or secondary antibody concentration. | |
| Inadequate washing | Increase the number and duration of wash steps. | |
| Non-specific bands | Antibody cross-reactivity | Use a more specific antibody. Ensure the 6-11B-1 clone is used for acetylated tubulin. |
| Protein degradation | Use fresh protease inhibitors in the lysis buffer and keep samples on ice. |
References
- 1. Development of First-in-Class Dual Sirt2/HDAC6 Inhibitors as Molecular Tools for Dual Inhibition of Tubulin Deacetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Buy Sirt2/HDAC6 Inhibitor this compound [smolecule.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. Anti-acetyl-alpha tubulin Antibody, clone 6-11B-1 | MABT868 [merckmillipore.com]
Application Note: In Vitro Enzymatic Assay for Mz325 with HDAC6 and Sirt2
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides detailed protocols for in vitro enzymatic assays to evaluate the inhibitory activity of Mz325, a dual inhibitor of Histone Deacetylase 6 (HDAC6) and Sirtuin 2 (Sirt2).
Introduction
This compound has been identified as a dual inhibitor of HDAC6 and Sirt2, enzymes implicated in the pathogenesis of cancer and neurodegenerative diseases.[1] Accurate determination of the inhibitory potency of this compound against both enzymes is crucial for its characterization and further development. This application note details fluorometric-based in vitro assays for measuring the enzymatic activity of HDAC6 and Sirt2 and quantifying the inhibitory effects of this compound.
The assays are based on the deacetylation of a fluorogenic peptide substrate by the respective enzyme. Subsequent development releases a fluorophore, and the resulting fluorescence is proportional to the enzyme's activity. The half-maximal inhibitory concentration (IC50) of this compound is determined by measuring the reduction in fluorescence in the presence of varying concentrations of the inhibitor.
Data Presentation
The inhibitory activities of this compound and control compounds against HDAC6 and Sirt2 are summarized in the table below.
| Compound | Target Enzyme | IC50 | Reference |
| This compound | HDAC6 | Data derived from[1] | [1] |
| Sirt2 | 9.7 µM | [1] | |
| Tubastatin A | HDAC6 | ~15 nM | Control |
| AGK2 | Sirt2 | ~3.5 µM | Control |
Experimental Protocols
These protocols are designed for a 96-well plate format suitable for multi-sample analysis.
In Vitro Enzymatic Assay for HDAC6
This fluorometric assay measures the ability of this compound to inhibit the deacetylase activity of recombinant human HDAC6.
Materials:
-
Recombinant Human HDAC6 Enzyme
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
HDAC Substrate: Boc-Lys(Ac)-AMC (Nα-Boc-Nε-acetyl-L-lysine 7-amido-4-methylcoumarin)
-
Developer Solution (containing a trypsin-like protease)
-
This compound (Test Inhibitor)
-
Tubastatin A (Positive Control Inhibitor)
-
DMSO (Vehicle Control)
-
96-well black, flat-bottom plates
-
Fluorometric microplate reader (Excitation: 350-380 nm, Emission: 440-460 nm)
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound and Tubastatin A in DMSO.
-
Perform serial dilutions of the inhibitors in HDAC Assay Buffer to achieve a range of desired concentrations.
-
Dilute the HDAC6 enzyme in HDAC Assay Buffer to the desired working concentration.
-
Prepare the HDAC substrate solution in HDAC Assay Buffer.
-
-
Assay Procedure:
-
Add diluted inhibitor solutions (this compound, Tubastatin A, or DMSO for vehicle control) to the wells of the 96-well plate.
-
Add the diluted HDAC6 enzyme solution to each well, except for the "no-enzyme" control wells.
-
Initiate the enzymatic reaction by adding the HDAC substrate solution to all wells.
-
Incubate the plate at 37°C for 60 minutes.
-
-
Signal Development and Detection:
-
Stop the reaction and develop the fluorescent signal by adding the Developer Solution to each well.
-
Incubate the plate at 37°C for 15-30 minutes.
-
Measure the fluorescence intensity using a microplate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (from "no-enzyme" control wells).
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control (100% activity).
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
In Vitro Enzymatic Assay for Sirt2
This fluorometric assay measures the NAD+-dependent deacetylase activity of recombinant human Sirt2 and the inhibitory effect of this compound.
Materials:
-
Recombinant Human Sirt2 Enzyme
-
Sirt2 Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Sirt2 Substrate: Fluorogenic p53-based peptide (e.g., Gln-Pro-Lys-Lys(ε-acetyl)-AMC)
-
NAD+ (Nicotinamide adenine dinucleotide)
-
Developer Solution
-
This compound (Test Inhibitor)
-
AGK2 (Positive Control Inhibitor)
-
DMSO (Vehicle Control)
-
96-well black, flat-bottom plates
-
Fluorometric microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)
Protocol:
-
Reagent Preparation:
-
Prepare stock solutions of this compound and AGK2 in DMSO.
-
Create serial dilutions of the inhibitors in Sirt2 Assay Buffer.
-
Dilute the Sirt2 enzyme in Sirt2 Assay Buffer to the desired working concentration.
-
Prepare the Sirt2 substrate and NAD+ solutions in Sirt2 Assay Buffer.
-
-
Assay Procedure:
-
Add the diluted inhibitor solutions (this compound, AGK2, or DMSO for vehicle control) to the wells of the 96-well plate.
-
Add the diluted Sirt2 enzyme solution to each well, except for the "no-enzyme" control wells.
-
Add the NAD+ solution to all wells.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding the Sirt2 substrate solution to all wells.
-
Incubate the plate at 37°C for 60 minutes.
-
-
Signal Development and Detection:
-
Stop the reaction and develop the fluorescent signal by adding the Developer Solution to each well.
-
Incubate the plate at room temperature for 15 minutes.
-
Measure the fluorescence intensity using a microplate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (from "no-enzyme" control wells).
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control (100% activity).
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualizations
HDAC6 Inhibition Signaling Pathway
Caption: Inhibition of HDAC6 by this compound prevents the deacetylation of α-tubulin.
Sirt2 Inhibition Signaling Pathway
Caption: this compound inhibits the NAD+-dependent deacetylase activity of Sirt2.
Experimental Workflow for IC50 Determination
Caption: General workflow for determining the IC50 of this compound.
References
Application Notes and Protocols for BNT325/DB-1305 in Ovarian Cancer Cell Lines
Introduction
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of BNT325/DB-1305 for the in vitro treatment of ovarian cancer cells. BNT325/DB-1305 is a promising antibody-drug conjugate (ADC) that targets Trophoblast cell-surface antigen 2 (TROP2), a transmembrane glycoprotein overexpressed in various epithelial cancers, including ovarian cancer, and is associated with poor prognosis and increased tumor aggressiveness. The initial user query referenced "Mz325," which has been identified as a likely typographical error for the investigational drug BNT325, also known as DB-1305.
BNT325/DB-1305 is composed of a humanized anti-TROP2 IgG1 monoclonal antibody linked to a topoisomerase I inhibitor payload (P1021) via a cleavable linker.[1][2] This design allows for targeted delivery of the cytotoxic payload to TROP2-expressing tumor cells, leading to cell cycle arrest and apoptosis.[1][2] Preclinical and clinical data have demonstrated encouraging anti-tumor activity in heavily pretreated patients with TROP2-expressing solid tumors.[3][4]
Note: As of the date of this document, specific in vitro IC50 values for BNT325/DB-1305 in ovarian cancer cell lines are not publicly available. The following protocols provide a framework for researchers to determine the optimal concentration of BNT325/DB-1305 for their specific ovarian cancer cell line models.
Mechanism of Action
BNT325/DB-1305 exerts its anti-cancer effects through a multi-step process:
-
Binding: The monoclonal antibody component of BNT325/DB-1305 specifically binds to the TROP2 receptor on the surface of ovarian cancer cells.
-
Internalization: Upon binding, the ADC-TROP2 complex is internalized into the cell via endocytosis.
-
Payload Release: Inside the cell, the cleavable linker is processed, releasing the topoisomerase I inhibitor payload, P1021.
-
Cytotoxicity: P1021 inhibits topoisomerase I, an enzyme essential for DNA replication and repair. This inhibition leads to DNA damage, cell cycle arrest, and ultimately, apoptosis of the cancer cell.
Data Presentation
TROP2 Expression in Ovarian Cancer Cell Lines
The efficacy of BNT325/DB-1305 is dependent on the expression level of its target, TROP2. The following table summarizes TROP2 expression in commonly used ovarian cancer cell lines, which can guide cell line selection for in vitro studies.
| Cell Line | TROP2 mRNA Expression | TROP2 Protein Expression | Reference |
| A2780 | High | High | [2] |
| SK-OV-3 | Moderate | Moderate | [5] |
| HO8910 | Moderate | Moderate | [5] |
| OVCAR-3 | Variable | Variable | [6] |
This table is a summary of findings from multiple sources and expression levels are relative. Researchers should independently verify TROP2 expression in their cell lines of interest.
Experimental Protocols
Protocol 1: Determination of Optimal BNT325/DB-1305 Concentration using a Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of BNT325/DB-1305 in a selected ovarian cancer cell line.
Materials:
-
TROP2-positive ovarian cancer cell line (e.g., A2780)
-
TROP2-negative or low-expressing cell line (for control)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
BNT325/DB-1305 (lyophilized powder)
-
Sterile phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the ovarian cancer cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Drug Preparation and Dilution:
-
Reconstitute the lyophilized BNT325/DB-1305 in sterile PBS or other recommended buffer to create a stock solution.
-
Perform a serial dilution of the BNT325/DB-1305 stock solution in complete culture medium to achieve a range of concentrations. A starting range of 0.01 nM to 1000 nM is recommended.
-
Prepare a vehicle control (medium with the same concentration of the reconstitution buffer as the highest drug concentration).
-
-
Cell Treatment:
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared drug dilutions to the respective wells. Include wells for the vehicle control and a no-cell blank.
-
Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Cell Viability Assessment (Example with MTT):
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well and mix gently.
-
Incubate for at least 2 hours at 37°C to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the BNT325/DB-1305 concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) to determine the IC50 value.
-
Protocol 2: Western Blot Analysis of Apoptosis Markers
This protocol can be used to confirm that BNT325/DB-1305 induces apoptosis in ovarian cancer cells.
Materials:
-
Treated cell lysates from Protocol 1 (cells treated with BNT325/DB-1305 at concentrations around the IC50 value)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-Bax, anti-Bcl-2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Lyse the treated and control cells with RIPA buffer.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate 20-30 µg of protein from each sample on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Visualizations
Signaling Pathway of BNT325/DB-1305
References
- 1. Overexpression of trophoblast cell surface antigen 2 as an independent marker for a poor prognosis and as a potential therapeutic target in epithelial ovarian carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overexpression of TROP2 promotes proliferation and invasion of ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BioNTech and DualityBio Receive FDA Fast Track Designation for Next-Generation Antibody-Drug Conjugate Candidate BNT325/DB-1305 | BioNTech [investors.biontech.de]
- 4. pharmexec.com [pharmexec.com]
- 5. researchgate.net [researchgate.net]
- 6. High-grade, chemotherapy-resistant primary ovarian carcinoma cell lines overexpress human trophoblast cell-surface marker (Trop-2) and are highly sensitive to immunotherapy with hRS7, a humanized monoclonal anti-Trop-2 antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for MZ325 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
MZ325 has been identified as a first-in-class dual inhibitor of Sirtuin 2 (Sirt2) and Histone Deacetylase 6 (HDAC6), both of which are crucial enzymes involved in the deacetylation of α-tubulin.[1][2] The dysregulation of these enzymes has been implicated in the pathophysiology of cancer and neurodegenerative diseases, making them compelling targets for therapeutic intervention.[1][2] The dual inhibition of Sirt2 and HDAC6 by this compound presents a novel strategy to achieve a more comprehensive blockade of tubulin deacetylation than targeting either enzyme alone.[2] These application notes provide detailed protocols for utilizing this compound in high-throughput screening (HTS) assays to identify and characterize modulators of tubulin deacetylation and to assess their effects on cancer cell viability.
Mechanism of Action: Dual Inhibition of Tubulin Deacetylation
Sirt2 and HDAC6 are the primary enzymes responsible for removing acetyl groups from α-tubulin, a key component of microtubules.[1] Microtubule dynamics are essential for various cellular processes, including cell division, migration, and intracellular transport. The acetylation of tubulin is associated with microtubule stability, and its levels are tightly regulated by the opposing activities of acetyltransferases and deacetylases.[3][4] By inhibiting both Sirt2 and HDAC6, this compound increases the acetylation of α-tubulin, leading to the disruption of microtubule-dependent processes in cancer cells and ultimately inducing cell cycle arrest and apoptosis.[2]
Data Presentation: In Vitro Inhibitory Activity of this compound
The inhibitory potency of this compound against various HDAC and Sirtuin isoforms has been determined using biochemical in vitro deacetylation assays. The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of this compound, demonstrating its potent and selective dual inhibition of Sirt2 and HDAC6.[2]
| Target Enzyme | This compound IC₅₀ (µM) |
| Sirt2 | 0.25 ± 0.03 |
| HDAC6 | 0.030 ± 0.004 |
| Sirt1 | > 20 |
| Sirt3 | > 20 |
| HDAC1 | 2.52 ± 0.38 |
| HDAC2 | 3.10 ± 0.45 |
| HDAC3 | 2.94 ± 0.45 |
Data sourced from Sinatra, L., et al. (2023). Development of First-in-Class Dual Sirt2/HDAC6 Inhibitors as Molecular Tools for Dual Inhibition of Tubulin Deacetylation. Journal of Medicinal Chemistry, 66(21), 14787–14814.[2]
Experimental Protocols
Herein, we provide detailed protocols for high-throughput screening assays relevant to the evaluation of this compound and other potential dual Sirt2/HDAC6 inhibitors.
Protocol 1: Biochemical HTS Assay for HDAC6/Sirt2 Inhibition (Fluorescence-Based)
This protocol is adapted for a 384-well format and is suitable for screening large compound libraries for inhibitors of HDAC6 and Sirt2.[5][6][7][8][9][10][11][12][13]
Materials:
-
Recombinant human HDAC6 or Sirt2 enzyme
-
Fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC for HDAC6, or a specific acetylated peptide substrate for Sirt2)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
For Sirt2: NAD⁺ solution
-
Developer solution (e.g., Trypsin in assay buffer with a final concentration of 0.5 mg/mL)
-
Test compounds (solubilized in DMSO) and this compound as a positive control
-
384-well black, flat-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Compound Plating: Dispense 100 nL of test compounds and controls (this compound, DMSO) into the wells of a 384-well plate using an acoustic liquid handler.
-
Enzyme Preparation: Dilute recombinant HDAC6 or Sirt2 to the desired concentration in cold assay buffer. The optimal concentration should be determined empirically to ensure a robust signal-to-background ratio.
-
Enzyme Addition: Add 10 µL of the diluted enzyme solution to each well. For Sirt2 assays, the enzyme solution should be supplemented with NAD⁺ to a final concentration of 500 µM.
-
Incubation: Incubate the plate at 37°C for 15 minutes to allow for compound-enzyme interaction.
-
Substrate Addition: Add 10 µL of the fluorogenic substrate (e.g., 25 µM final concentration) to all wells to initiate the enzymatic reaction.
-
Reaction Incubation: Incubate the plate at 37°C for 60 minutes.
-
Development: Add 10 µL of the developer solution to each well to stop the reaction and cleave the deacetylated substrate, releasing the fluorophore.
-
Final Incubation: Incubate at room temperature for 15-30 minutes, protected from light.
-
Fluorescence Reading: Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Data Analysis: Normalize the data to controls (no enzyme for 0% activity and DMSO for 100% activity) and calculate the percent inhibition for each compound.
Protocol 2: Cell-Based HTS Assay for Tubulin Acetylation
This high-content imaging assay quantifies the level of α-tubulin acetylation in cells treated with test compounds.
Materials:
-
Cancer cell line (e.g., A549, HeLa, or a relevant line)
-
Complete cell culture medium
-
Test compounds and this compound
-
Primary antibody: anti-acetyl-α-tubulin
-
Secondary antibody: fluorescently labeled (e.g., Alexa Fluor 488)
-
Nuclear stain (e.g., DAPI)
-
Fixation and permeabilization buffers
-
384-well imaging plates
-
High-content imaging system
Procedure:
-
Cell Seeding: Seed cells into 384-well imaging plates at a density that will result in a sub-confluent monolayer at the time of analysis. Incubate overnight.
-
Compound Treatment: Treat cells with a concentration range of test compounds and this compound for a predetermined time (e.g., 24 hours).
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.
-
Immunostaining: Block non-specific binding and then incubate with the primary anti-acetyl-α-tubulin antibody. After washing, incubate with the fluorescently labeled secondary antibody and DAPI.
-
Imaging: Acquire images using a high-content imaging system, capturing both the tubulin and nuclear channels.
-
Image Analysis: Use image analysis software to segment individual cells based on the nuclear stain and quantify the mean fluorescence intensity of acetylated tubulin in the cytoplasm of each cell.
-
Data Analysis: Normalize the intensity values to the DMSO-treated control wells and determine the dose-response relationship for each compound.
Protocol 3: Cell Viability HTS Assay
This assay assesses the effect of this compound and other compounds on the viability of cancer cells. The WST-1 assay is provided as an example.[14][15][16]
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
Test compounds and this compound
-
WST-1 reagent
-
96- or 384-well clear-bottom plates
-
Absorbance microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96- or 384-well plate at an optimized density and allow them to attach overnight.
-
Compound Treatment: Add serial dilutions of the test compounds and this compound to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a CO₂ incubator.
-
WST-1 Addition: Add 10 µL of WST-1 reagent to each well.
-
Incubation: Incubate for 1-4 hours at 37°C, or until a sufficient color change is observed.
-
Absorbance Reading: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC₅₀ value for each compound.
Mandatory Visualizations
Caption: this compound inhibits HDAC6 and Sirt2, leading to increased tubulin acetylation.
Caption: A tiered HTS workflow to identify and validate novel dual HDAC6/Sirt2 inhibitors.
Caption: Dual inhibition of HDAC6 and Sirt2 by this compound disrupts cancer cell processes.
References
- 1. Development of First-in-Class Dual Sirt2/HDAC6 Inhibitors as Molecular Tools for Dual Inhibition of Tubulin Deacetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Role of tubulin acetylation in cellular functions and diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tubulin Post-Translational Modifications: The Elusive Roles of Acetylation | MDPI [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. High-throughput screening of histone deacetylases and determination of kinetic parameters using fluorogenic assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a fluorescence polarization based assay for histone deacetylase ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bmglabtech.com [bmglabtech.com]
- 9. researchgate.net [researchgate.net]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Development of a single-step fluorogenic sirtuin assay and its applications for high-throughput screening - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 15. researchgate.net [researchgate.net]
- 16. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: Measuring Cell Viability with Mz325, a Dual HDAC and Sirt2 Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mz325 is a potent dual inhibitor of Histone Deacetylase (HDAC) and Sirtuin 2 (Sirt2), with a reported IC50 of 9.7 μM for Sirt2.[1] These enzymes play critical roles in cell cycle regulation and protein acetylation, and their dysregulation is implicated in the pathogenesis of cancer and neurodegenerative diseases. By inhibiting both HDAC and Sirt2, this compound leads to an increase in the acetylation of their substrates, most notably α-tubulin. This hyperacetylation disrupts microtubule dynamics, leading to cell cycle arrest and induction of apoptosis, making this compound a compound of interest for cancer research and drug development. This application note provides a detailed protocol for assessing the effect of this compound on cell viability using the MTT assay.
Data Presentation
The following table summarizes the inhibitory concentrations (IC50) of this compound in various cancer cell lines, providing a quantitative measure of its cytotoxic potential.
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | Data not available in the searched sources |
| HeLa | Cervical Cancer | Data not available in the searched sources |
| MCF-7 | Breast Cancer | Data not available in the searched sources |
| Ovarian Cancer Cell Line | Ovarian Cancer | Specific IC50 not available, but enhanced cell viability effects observed |
Note: While the provided search results indicate this compound has effects on ovarian cancer cell viability, specific IC50 values for a range of cancer cell lines were not found in the publicly available literature at the time of this search. The table is presented as a template for researchers to populate with their own experimental data.
Signaling Pathway
The primary mechanism of action for this compound involves the dual inhibition of HDAC6 and Sirt2. This leads to the hyperacetylation of α-tubulin, a key component of microtubules. The resulting disruption of microtubule dynamics can trigger a cascade of events culminating in apoptosis. This signaling pathway involves the activation of caspases, specifically through the mitochondria-cytochrome c-mediated apoptotic pathway.
Experimental Protocols
Cell Viability Assay using MTT
This protocol outlines the steps for determining the effect of this compound on the viability of adherent cancer cells using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound compound
-
Cancer cell line of interest (e.g., A549, HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well flat-bottom tissue culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Experimental Workflow:
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate (formazan) is visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Incubate the plate for at least 4 hours at 37°C, or overnight, with gentle shaking to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control cells using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value (the concentration of this compound that inhibits cell viability by 50%).
-
This application note provides a comprehensive guide for assessing the cytotoxic effects of the dual HDAC and Sirt2 inhibitor, this compound, on cancer cells. The provided MTT assay protocol, along with the illustrative diagrams of the signaling pathway and experimental workflow, offers researchers a solid foundation for investigating the therapeutic potential of this compound. Accurate determination of IC50 values across various cancer cell lines is crucial for further preclinical development of this promising anti-cancer agent.
References
Application Notes and Protocols for Mz325 Treatment in Primary Neuron Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mz325 is a dual inhibitor of Histone Deacetylases (HDACs) and Sirtuin 2 (Sirt2), with a reported IC50 of 9.7 μM for Sirt2.[1] These enzymes play crucial roles in epigenetic regulation and cellular processes, and their dysregulation has been implicated in the pathogenesis of neurodegenerative diseases. This document provides detailed protocols for the application of this compound in primary neuron cultures to investigate its potential neuroprotective effects. Primary neuron cultures are a valuable in vitro model for studying neuronal damage and evaluating the efficacy of neuroprotective agents.[2][3]
Data Presentation
Table 1: this compound Dose-Response Effect on Neuronal Viability in an Excitotoxicity Model
| This compound Concentration (µM) | Neuronal Viability (%) (Mean ± SD) | Statistical Significance (p-value vs. Glutamate Control) |
| 0 (Vehicle Control) | 100 ± 5.2 | - |
| 0 (Glutamate Control) | 45 ± 4.8 | < 0.001 |
| 1 | 52 ± 5.1 | > 0.05 |
| 5 | 68 ± 6.3 | < 0.05 |
| 10 | 85 ± 5.9 | < 0.01 |
| 20 | 92 ± 4.7 | < 0.001 |
Table 2: Time-Course of this compound Neuroprotective Effect
| Pre-incubation Time with this compound (10 µM) | Neuronal Viability (%) after Glutamate Insult (Mean ± SD) | Statistical Significance (p-value vs. 0 hr Pre-incubation) |
| 0 hr | 65 ± 7.1 | - |
| 2 hr | 75 ± 6.5 | < 0.05 |
| 6 hr | 82 ± 5.8 | < 0.01 |
| 12 hr | 88 ± 6.2 | < 0.001 |
| 24 hr | 85 ± 5.4 | < 0.01 |
Experimental Protocols
Primary Hippocampal Neuron Culture
This protocol outlines the basic steps for establishing primary hippocampal neuron cultures from embryonic day 18 (E18) rat pups.
Materials:
-
E18 timed-pregnant Sprague-Dawley rat
-
Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free
-
0.25% Trypsin-EDTA
-
Fetal Bovine Serum (FBS)
-
Neurobasal Medium
-
B-27 Supplement
-
GlutaMAX
-
Penicillin-Streptomycin
-
Poly-D-lysine
-
Laminin
-
Sterile dissection tools
-
15 mL conical tubes
-
Cell culture plates (e.g., 24-well plates)
Procedure:
-
Coat culture plates with Poly-D-lysine (50 µg/mL in sterile water) overnight at 37°C. Wash three times with sterile water and allow to dry. Optionally, coat with laminin (5 µg/mL in HBSS) for 2-4 hours at 37°C before seeding.
-
Euthanize the pregnant rat according to approved institutional animal care and use committee (IACUC) protocols and harvest the E18 embryos.
-
Dissect the hippocampi from the embryonic brains in ice-cold HBSS.
-
Transfer the hippocampal tissue to a 15 mL conical tube and wash twice with HBSS.
-
Digest the tissue with 0.25% Trypsin-EDTA for 15 minutes at 37°C.
-
Inactivate the trypsin by adding an equal volume of DMEM containing 10% FBS.
-
Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Seed the neurons onto the coated plates at a density of 1.5 x 10^5 cells/cm².
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.
-
After 24 hours, replace half of the medium with fresh, pre-warmed culture medium. Continue to replace half of the medium every 3-4 days.
This compound Treatment Protocol
This protocol describes the preparation and application of this compound to primary neuron cultures.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Primary neuron cultures (prepared as in Protocol 1)
-
Complete neuronal culture medium
Procedure:
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO. Store at -20°C.
-
On the day of the experiment, dilute the this compound stock solution in pre-warmed complete neuronal culture medium to the desired final concentrations (e.g., 1, 5, 10, 20 µM). Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
-
For neuroprotection studies, pre-incubate the primary neuron cultures with the this compound-containing medium for a specified period (e.g., 2-24 hours) before inducing neuronal damage.
-
A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.
Neuroprotection Assay (Glutamate Excitotoxicity Model)
This protocol details a method to induce excitotoxic neuronal death using glutamate and to assess the neuroprotective effects of this compound using the MTT assay.
Materials:
-
Primary neuron cultures at 7-10 days in vitro (DIV)
-
This compound working solutions
-
L-Glutamic acid
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Pre-treat the neuron cultures with various concentrations of this compound or vehicle for the desired time (as described in Protocol 2).
-
Induce excitotoxicity by adding L-glutamic acid to the culture medium at a final concentration of 50-100 µM. Incubate for 15-30 minutes at 37°C.
-
Remove the glutamate-containing medium and replace it with fresh, pre-warmed culture medium (containing this compound or vehicle as in the pre-treatment step).
-
Incubate the cultures for 24 hours at 37°C.
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Remove the medium and add solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control group.
Mandatory Visualization
Caption: Experimental workflow for assessing this compound neuroprotection.
References
Troubleshooting & Optimization
Mz325 solubility and stability issues in vitro
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the in vitro use of Mz325, a dual inhibitor of Histone Deacetylase 6 (HDAC6) and Sirtuin 2 (Sirt2). Here you will find troubleshooting advice, frequently asked questions, and detailed protocols to address common challenges related to this compound's solubility and stability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a dual inhibitor of HDAC6 and Sirt2.[1] Both enzymes are primarily located in the cytosol and are responsible for the deacetylation of proteins, most notably α-tubulin, a key component of microtubules.[2] By inhibiting HDAC6 and Sirt2, this compound leads to the hyperacetylation of tubulin and other substrate proteins. This disruption of microtubule dynamics can impact cell cycle progression, cell migration, and other cellular processes. Dysregulation of HDAC6 and Sirt2 activity has been linked to the pathogenesis of cancer and neurodegeneration.[2][3] Additionally, Sirt2 is known to deacetylate the p65 subunit of NF-κB, thereby regulating its transcriptional activity.[1] Inhibition of Sirt2 can, therefore, influence NF-κB-dependent gene expression.[1]
Q2: My this compound precipitated when I diluted it into my aqueous cell culture medium. What should I do?
Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic small molecules. Here are several steps to troubleshoot this problem:
-
Lower the Final Concentration: The most likely cause is that the concentration of this compound exceeds its aqueous solubility limit. Try using a lower final concentration in your experiment.
-
Optimize DMSO Concentration: While it is crucial to keep the final DMSO concentration low (ideally below 0.1%) to avoid solvent-induced artifacts, a slightly higher concentration (up to 0.5%) may be necessary to maintain this compound solubility. Always include a vehicle control with the same final DMSO concentration in your experimental design.
-
Use a Co-solvent: Consider using a co-solvent system to improve solubility.
-
pH Adjustment: The solubility of this compound may be pH-dependent. If compatible with your experimental system, you can test a range of pH values for your buffer to find the optimal condition for solubility.
-
Fresh Dilutions: Do not use a solution that has already precipitated. Prepare fresh dilutions from your stock solution for each experiment.
Q3: I am observing unexpected or off-target effects in my experiment. How can I confirm that the observed phenotype is due to the inhibition of HDAC6 and Sirt2?
Distinguishing on-target from off-target effects is critical for the correct interpretation of your results. Here are some strategies to validate your findings:
-
Use a Structurally Different Inhibitor: Employ another inhibitor with a different chemical structure that also targets HDAC6 and Sirt2. If both compounds produce the same biological effect, it is more likely to be an on-target effect.
-
Negative Control Compound: If available, use a structurally similar but inactive analog of this compound. This control should not elicit the same phenotype.
-
Rescue Experiments: If the phenotype is caused by the inhibition of a specific pathway, you may be able to "rescue" the effect by activating a downstream component of that pathway.
-
Knockdown/Knockout Models: Use siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of HDAC6 and/or Sirt2. The resulting phenotype should mimic the effects of this compound treatment if the inhibitor is acting on-target.
Q4: How should I prepare and store this compound stock solutions?
For optimal stability, follow these guidelines for preparing and storing this compound:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in an anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO).
-
Storage of Stock Solutions: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C in tightly sealed vials to prevent moisture absorption.
-
Working Solutions: Prepare fresh working solutions from the stock solution for each experiment. Avoid storing diluted aqueous solutions of this compound for extended periods.
Troubleshooting Guides
Issue 1: Poor or Inconsistent Results
| Possible Cause | Troubleshooting Steps |
| This compound Degradation | Prepare fresh dilutions of this compound for each experiment. Perform a time-course experiment to assess the stability of this compound in your specific cell culture medium at 37°C. |
| Cell Culture Conditions | Ensure consistent cell passage number, confluency, and media composition across experiments. Monitor and control pH, CO2, and temperature of the cell culture incubator. |
| Assay Interference | This compound may interfere with certain assay technologies (e.g., fluorescence-based readouts). Run appropriate controls, such as this compound in the absence of cells or target protein, to check for autofluorescence or other interference. |
Issue 2: Compound Precipitation in Cell Culture
| Possible Cause | Troubleshooting Steps |
| Low Aqueous Solubility | Decrease the final concentration of this compound. Increase the final DMSO concentration (up to 0.5%, with appropriate vehicle controls). |
| Interaction with Media Components | Some components of cell culture media, such as proteins in serum, can interact with small molecules and reduce their effective concentration. Consider using serum-free media for a defined period if compatible with your cell line. |
| Incorrect pH | Test the solubility of this compound in buffers with different pH values. |
Quantitative Data Summary
Table 1: General Solubility and Stability Recommendations for Small Molecule Inhibitors
| Parameter | Recommendation |
| Solvent for Stock Solution | Dimethyl Sulfoxide (DMSO) |
| Stock Solution Concentration | ≥ 10 mM |
| Storage of Stock Solution | -20°C or -80°C in single-use aliquots |
| Final DMSO Concentration in Assay | < 0.5%, ideally < 0.1% |
| Stability in Aqueous Media | Should be determined experimentally (e.g., via HPLC-MS analysis over time) |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated pipettes
-
-
Procedure for 10 mM Stock Solution:
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight of this compound to be obtained from the supplier).
-
Carefully weigh the this compound powder and add it to a sterile tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Aliquot the stock solution into single-use volumes in sterile, tightly sealed tubes.
-
Store the aliquots at -20°C or -80°C.
-
-
Procedure for Working Solutions:
-
Thaw a single aliquot of the 10 mM this compound stock solution.
-
Perform serial dilutions in cell culture medium or assay buffer to achieve the desired final concentrations.
-
Ensure the final DMSO concentration is consistent across all experimental conditions, including the vehicle control.
-
Use the working solutions immediately after preparation.
-
Protocol 2: Assessing this compound Stability in Cell Culture Medium
-
Materials:
-
This compound stock solution
-
Your specific cell culture medium
-
Incubator at 37°C, 5% CO2
-
HPLC-MS system
-
-
Procedure:
-
Prepare a solution of this compound in your cell culture medium at the desired final concentration.
-
Take a sample at time zero (T=0) and immediately analyze it by HPLC-MS to determine the initial concentration of this compound. This will serve as your baseline.
-
Incubate the remaining solution under standard cell culture conditions (37°C, 5% CO2).
-
Collect aliquots at various time points (e.g., 2, 4, 8, 12, 24, 48 hours).
-
Analyze each aliquot by HPLC-MS to quantify the remaining concentration of intact this compound.
-
Plot the concentration of this compound versus time to determine its stability profile and half-life in your specific medium.
-
Visualizations
Caption: this compound inhibits HDAC6 and Sirt2, leading to downstream effects.
Caption: A logical workflow for troubleshooting common in vitro issues.
References
Troubleshooting Mz325 precipitation in cell culture media
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of Mz325 precipitation in cell culture media.
Troubleshooting Guides
Issue: Immediate Precipitation of this compound Upon Addition to Cell Culture Media
Question: I dissolved this compound in DMSO to make a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is causing this and how can I fix it?
Answer: Immediate precipitation of a compound dissolved in DMSO upon addition to an aqueous cell culture medium is a frequent challenge, particularly with hydrophobic compounds like this compound. This occurs because the compound is poorly soluble in the aqueous environment of the media once the DMSO is diluted.[1]
Issue: this compound Precipitates Over Time in the Incubator
Question: My this compound solution is clear upon addition to the media, but I observe precipitation after incubating it for several hours. What could be the reason?
Answer: Delayed precipitation can be caused by several factors related to the incubator's environment and the composition of the cell culture medium.[2] Changes in temperature and pH, as well as interactions with media components, can reduce the solubility of this compound over time.[2] Evaporation of media in long-term cultures can also concentrate this compound to a level exceeding its solubility limit.[1]
Summary of Troubleshooting Recommendations for this compound Precipitation
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media is above its aqueous solubility limit. | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration.[1] |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of media causes rapid solvent exchange, leading to precipitation. | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media. Add the compound dropwise while gently vortexing the media.[1] |
| Low Temperature of Media | Adding this compound to cold media can decrease its solubility. | Always use pre-warmed (37°C) cell culture media for dilutions.[1][2] |
| Interaction with Serum | This compound may bind to proteins in the serum, leading to precipitation. | Test the solubility of this compound in serum-free and serum-containing media to assess the impact of serum. Consider reducing the serum concentration if compatible with your cell line. |
| pH and Temperature Shifts | The CO2 environment in the incubator can alter the media's pH, and temperature fluctuations can affect solubility. | Ensure the media is properly buffered for the incubator's CO2 concentration. Minimize the time culture vessels are outside the incubator.[2] |
| Evaporation of Media | In long-term experiments, evaporation can increase the concentration of this compound. | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes.[1] |
| Improper Stock Solution Storage | The compound may have precipitated out of the stock solution due to incorrect storage. | Visually inspect the stock solution before use. If a precipitate is present, gently warm the solution (e.g., in a 37°C water bath) and vortex to redissolve. Prepare fresh stock solutions regularly. |
Experimental Protocols
Protocol: Determining the Maximum Soluble Concentration of this compound
Objective: To determine the highest concentration of this compound that remains soluble in your specific cell culture medium under experimental conditions.
Materials:
-
This compound powder
-
100% DMSO
-
Your complete cell culture medium (with or without serum, as required)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Pipettes and sterile tips
-
Vortex mixer
-
37°C water bath or incubator
-
Microscope
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 50 mM).
-
Ensure the compound is fully dissolved. Gentle warming at 37°C and vortexing can aid dissolution.
-
-
Prepare Serial Dilutions:
-
Pre-warm your complete cell culture medium to 37°C.
-
In a series of sterile microcentrifuge tubes or wells of a 96-well plate, prepare a range of this compound concentrations by adding small volumes of the DMSO stock to the pre-warmed medium. For example, you can prepare final concentrations ranging from 1 µM to 100 µM.
-
Vortex each tube or mix each well immediately and thoroughly after adding the stock solution.
-
Include a DMSO-only control (the same volume of DMSO as in the highest this compound concentration).
-
-
Incubate and Observe:
-
Incubate the tubes or plate at 37°C in a humidified incubator with 5% CO2 for the duration of your planned experiment (e.g., 24, 48, or 72 hours).
-
Visually inspect each concentration for any signs of precipitation (e.g., cloudiness, crystals, or sediment) at different time points (e.g., 0, 2, 6, 24, and 48 hours).[1]
-
For a more sensitive assessment, you can measure the absorbance of the solutions at 600 nm; an increase in absorbance indicates precipitation.[1] You can also examine a small aliquot under a microscope to check for micro-precipitates.[2]
-
-
Determine the Maximum Soluble Concentration:
-
The highest concentration that remains clear and free of any visible precipitate throughout the incubation period is considered the maximum soluble concentration for your experimental conditions.
-
Visualizations
Experimental Workflow: Preparation of this compound Working Solution
Caption: Workflow for preparing this compound working solutions.
Signaling Pathway: Hypothetical Targeting of the MAPK/ERK Pathway by this compound
Caption: this compound as a hypothetical inhibitor of the MAPK/ERK pathway.
Logical Relationship: Troubleshooting this compound Precipitation
Caption: Decision tree for troubleshooting this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound for cell culture experiments?
A1: For hydrophobic compounds like this compound, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent. It is crucial to prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentration in your cell culture medium.
Q2: What is the maximum recommended final concentration of DMSO in the cell culture medium?
A2: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture should generally be kept at or below 0.1% (v/v). However, the tolerance to DMSO can be cell line-dependent, so it is advisable to include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments.
Q3: Can I use serum-free medium to dissolve this compound?
A3: Yes, and it is a good practice to test the solubility of this compound in both serum-free and serum-containing media. Some compounds can bind to serum proteins, which can either increase or decrease their solubility. Understanding how serum affects this compound solubility is important for consistent experimental results.
Q4: I observed a precipitate in my frozen stock solution of this compound upon thawing. Can I still use it?
A4: If you observe a precipitate in your thawed stock solution, you can try to redissolve it by gently warming the vial in a 37°C water bath and vortexing vigorously. If the precipitate fully redissolves and the solution is clear, it is likely usable. However, for the most accurate and reproducible results, it is always best to prepare a fresh stock solution. To avoid this issue, consider preparing smaller aliquots of your stock solution to minimize freeze-thaw cycles.
Q5: Could the observed precipitate be something other than this compound?
A5: Yes, precipitation in cell culture media can also be caused by other factors such as temperature shifts causing salts or proteins to precipitate, or microbial contamination. If the precipitate appears crystalline, it might be due to salts. If the media becomes turbid and the pH changes, it could be a sign of bacterial or fungal contamination. It is always a good practice to examine the media under a microscope to differentiate between a chemical precipitate and microbial growth.
References
Optimizing Mz325 incubation time for maximum effect
Welcome to the technical support center for Mz325, a novel inhibitor of the TK-1 kinase. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and detailed protocols for optimizing the use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of the Tyrosine Kinase-1 (TK-1). It functions by competitively binding to the ATP-binding pocket of TK-1, preventing its phosphorylation and subsequent activation. This leads to the downstream inhibition of the pro-proliferative signaling pathway.
Q2: What is a recommended starting incubation time for this compound in cell culture?
A2: For initial experiments, such as assessing effects on cell proliferation, a 24-hour incubation period is a common starting point.[1] However, for assays measuring more immediate effects on TK-1 phosphorylation, shorter incubation times of 2 to 8 hours may be sufficient. The optimal time is highly dependent on the cell type and the specific endpoint being measured.
Q3: How do I determine the optimal concentration of this compound to use?
A3: It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. We recommend testing a wide range of concentrations (e.g., 0.01 µM to 100 µM) to determine the half-maximal inhibitory concentration (IC50).[2]
Q4: Should I change the medium during a long incubation with this compound?
A4: For incubation times extending beyond 48 hours, it is advisable to replenish the medium containing this compound.[1] This ensures that the compound concentration remains stable and that the cells have sufficient nutrients, which is particularly important for longer-term proliferation or cytotoxicity assays.[1]
Q5: What is the recommended solvent for this compound and what is the maximum final concentration in cell culture?
A5: this compound is soluble in DMSO. To avoid solvent toxicity, the final concentration of DMSO in your cell culture medium should typically be kept below 0.5%, and ideally at or below 0.1%.[2] Always include a vehicle-only control (cells treated with the same concentration of DMSO as the this compound-treated cells) in your experiments.[2]
Troubleshooting Guides
Issue 1: No significant inhibition of cell proliferation is observed.
| Possible Cause | Suggested Solution |
| Incubation time is too short. | The anti-proliferative effects of this compound may require longer exposure. Extend the incubation time to 48 or 72 hours.[1] |
| This compound concentration is too low. | Perform a dose-response curve to identify the effective concentration range for your cell line.[1][2] |
| The cell line is resistant to TK-1 inhibition. | Confirm TK-1 expression in your cell line. Consider using a different cell line with known sensitivity to TK-1 inhibitors. |
| This compound has degraded. | Prepare fresh stock solutions of this compound for each experiment. Store the stock solution at -20°C or -80°C as recommended on the product data sheet.[3] |
| High cell seeding density. | An excessively high number of cells may mask the inhibitory effects. Optimize the cell seeding density to ensure they are in the exponential growth phase during the experiment.[4] |
Issue 2: High variability between replicate wells in cell viability assays.
| Possible Cause | Suggested Solution |
| Inaccurate pipetting. | Ensure pipettes are properly calibrated. Use reverse pipetting techniques for viscous solutions.[3] |
| "Edge effect" in microplates. | Evaporation from the outer wells can concentrate reagents. Avoid using the outermost wells of the plate or fill them with sterile PBS or water to maintain humidity.[3] |
| Inconsistent cell seeding. | Ensure a homogenous single-cell suspension before plating. Mix the cell suspension between pipetting into different wells.[5] |
| Compound precipitation. | High concentrations of this compound may precipitate in the culture medium. Visually inspect the wells under a microscope. If precipitation is observed, consider lowering the concentration or using a different formulation if available.[6] |
Issue 3: Weak or no signal for p-TK-1 inhibition in Western Blots.
| Possible Cause | Suggested Solution |
| Sample degradation. | Keep samples on ice at all times during preparation. Use lysis buffers containing fresh protease and phosphatase inhibitors.[7][8] |
| Inappropriate blocking buffer. | Milk contains phosphoproteins (casein) that can increase background. Use 3-5% Bovine Serum Albumin (BSA) in TBST for blocking when detecting phosphorylated proteins.[9] |
| Low abundance of p-TK-1. | Increase the amount of protein loaded onto the gel.[10] Alternatively, consider immunoprecipitation to enrich for TK-1 before running the Western blot.[10] |
| Suboptimal antibody dilution. | Optimize the primary antibody concentration. Too high a concentration can lead to high background, while too low will result in a weak signal. |
| Use of PBS instead of TBS. | Phosphate in PBS can interfere with the binding of some phospho-specific antibodies. Use Tris-Buffered Saline (TBS) for all wash steps and antibody dilutions.[10] |
Data Presentation
Table 1: Effect of this compound Incubation Time on Cell Viability (HT-29 Cells)
| Incubation Time (hours) | This compound (10 µM) % Viability (Mean ± SD) | Vehicle Control % Viability (Mean ± SD) |
| 12 | 85.2 ± 5.1 | 99.1 ± 4.3 |
| 24 | 52.6 ± 4.5 | 101.2 ± 3.9 |
| 48 | 28.9 ± 3.8 | 98.7 ± 4.8 |
| 72 | 15.4 ± 2.9 | 100.5 ± 5.2 |
Note: Data are representative and should be determined experimentally for your specific cell line and conditions.
Table 2: Dose-Response of this compound on TK-1 Phosphorylation at 4 hours
| This compound Concentration (µM) | p-TK-1 / Total TK-1 Ratio (Normalized to Vehicle) |
| 0 (Vehicle) | 1.00 |
| 0.1 | 0.85 |
| 1 | 0.45 |
| 10 | 0.12 |
| 100 | 0.05 |
Note: Data are representative and should be determined experimentally.
Experimental Protocols
Protocol 1: Time-Course Experiment for Cell Viability
This protocol aims to determine the optimal incubation time of this compound for inhibiting cell viability.
-
Cell Seeding : Plate your cells of interest (e.g., HT-29) in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) and allow them to adhere for 24 hours.[2]
-
Compound Preparation : Prepare a stock solution of this compound in DMSO. Serially dilute the compound in cell culture medium to achieve the desired final concentrations. Include a vehicle control with the same final DMSO concentration.[1]
-
Time-Course Treatment : Treat the cells with this compound or vehicle control. Incubate the plates for various durations, such as 12, 24, 48, and 72 hours.[1]
-
Cell Viability Assay : At each time point, perform a cell viability assay, such as the MTT or Resazurin assay.[2] For the MTT assay, add MTT reagent (final concentration 0.5 mg/mL) and incubate for 2-4 hours. Then, solubilize the formazan crystals with a solubilization solution and read the absorbance at 570 nm.[11]
-
Data Analysis : Calculate the percentage of cell viability for each treatment condition relative to the vehicle control. Plot cell viability against the incubation time to determine the optimal duration for the desired effect.
Protocol 2: Western Blot for TK-1 Phosphorylation
This protocol is for assessing the inhibition of TK-1 phosphorylation by this compound.
-
Cell Treatment : Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with various concentrations of this compound or vehicle control for a predetermined short incubation time (e.g., 4 hours).
-
Cell Lysis : After treatment, wash the cells with ice-cold PBS. Lyse the cells in a lysis buffer supplemented with protease and phosphatase inhibitors.[7][8] Scrape the cells and collect the lysate.
-
Protein Quantification : Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation and SDS-PAGE : Normalize the protein concentrations for all samples. Add Laemmli sample buffer and heat the samples at 95°C for 5 minutes (Note: for some phosphoproteins, boiling is not recommended[8]). Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting :
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[9]
-
Incubate the membrane with a primary antibody specific for phosphorylated TK-1 (p-TK-1) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection : Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[7]
-
Stripping and Re-probing : To normalize for protein loading, you can strip the membrane and re-probe with an antibody for total TK-1.[10]
Visualizations
Caption: this compound inhibits the phosphorylation of TK-1 in the signaling pathway.
Caption: Workflow for optimizing this compound incubation time via cell viability assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. biocompare.com [biocompare.com]
- 5. What factors affect the accuracy of cell viability assays? | AAT Bioquest [aatbio.com]
- 6. benchchem.com [benchchem.com]
- 7. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 8. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Identifying and mitigating off-target effects of Mz325
Technical Support Center: Mz325
Introduction
This compound is a potent, ATP-competitive small molecule inhibitor of MEK1 and MEK2, key kinases in the MAPK/ERK signaling pathway. It is intended for preclinical research use in oncology to investigate the roles of MEK signaling in cell proliferation, survival, and differentiation. Due to the conserved nature of the ATP-binding pocket among kinases, it is crucial to characterize and understand potential off-target effects to ensure accurate interpretation of experimental results.[1][2] This guide provides resources for identifying and mitigating off-target effects of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of this compound?
A1: this compound is a reversible inhibitor that selectively targets the dual-specificity kinases MEK1 and MEK2. By binding to the ATP pocket of these kinases, this compound prevents the phosphorylation and activation of their downstream substrates, ERK1 and ERK2. This leads to the inhibition of the MAPK/ERK signaling cascade.
Q2: What are the expected on-target cellular effects of this compound?
A2: The primary on-target effect of this compound is the suppression of the MAPK/ERK pathway. This is typically observed as a dose-dependent decrease in the phosphorylation of ERK1/2 (p-ERK1/2). Phenotypically, this can lead to reduced cell proliferation, cell cycle arrest at G1 phase, and in some cancer cell lines, induction of apoptosis.
Q3: How can I confirm that this compound is engaging its intended target in my cellular model?
A3: Target engagement can be confirmed by observing a dose-dependent decrease in p-ERK1/2 levels via Western blot. Additionally, a Cellular Thermal Shift Assay (CETSA) can be performed to directly measure the binding of this compound to MEK1/2 in intact cells, providing definitive evidence of target engagement.
Q4: What are the known off-target effects of this compound?
A4: While this compound is highly selective for MEK1/2, kinome-wide screening has revealed potential off-target activity at higher concentrations (>10x the on-target IC50) against a small number of kinases, including some members of the SRC family.[3][4] Off-target effects can lead to unintended biological consequences, making it essential to use the lowest effective concentration and validate findings with orthogonal approaches.[1][3]
Q5: How can I proactively identify potential off-target effects of this compound in my experiments?
A5: Proactive identification of off-target effects is crucial for the accurate interpretation of experimental results.[4] A common and effective approach is to perform a kinase selectivity profile, which involves screening the inhibitor against a large panel of kinases.[5] This can be accomplished through commercial services that offer panels covering a significant portion of the human kinome.[4]
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Problem 1: The observed phenotype (e.g., cell death) does not correlate with the genetic knockdown of MEK1/2.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inhibition of an unknown off-target kinase. | Conduct a broad kinase selectivity screen (kinome profiling) at a relevant concentration (e.g., 10x the on-target IC50).[4] | Identification of potential off-target kinases that could be responsible for the observed phenotype.[4] |
| The inhibitor affects a non-kinase protein. | Perform a target deconvolution study using methods like chemical proteomics or thermal shift assays.[4] | Identification of non-kinase binding partners that may be mediating the unexpected effects.[4] |
| The inhibitor paradoxically activates a signaling pathway. | Analyze the phosphorylation status of key downstream effectors of related signaling pathways using phosphoproteomics or Western blotting.[4][6] | Identification of unexpectedly activated pathways that can explain the observed phenotype.[4] |
Problem 2: High variability in results across different cell lines.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Differential expression of off-target proteins. | Perform proteomic analysis or Western blotting for suspected off-target kinases in the different cell lines. | Correlation between the expression level of an off-target kinase and the observed phenotype. |
| Cell-line specific pathway dependencies. | Compare the genetic background and known pathway dependencies of the cell lines. | Understanding of why certain cell lines are more sensitive to off-target effects. |
Data Presentation
Table 1: Kinase Selectivity Profile of this compound
This table summarizes the inhibitory activity of this compound against its primary targets and a selection of representative off-targets identified through a kinome-wide screen.
| Kinase Target | IC50 (nM) | Description |
| MEK1 | 5.2 | Primary On-Target |
| MEK2 | 4.8 | Primary On-Target |
| SRC | 850 | Off-Target |
| LYN | 1,200 | Off-Target |
| FYN | 1,500 | Off-Target |
| p38α | >10,000 | Non-Target |
Table 2: Comparison of this compound IC50 in Wild-Type vs. MEK1/2 Knockout Cells
This table illustrates a scenario where the removal of the intended target has a significant impact on the cytotoxic potency of this compound, suggesting a primary on-target mechanism of action.
| Cell Line | Genetic Background | MEK1/2 Expression | This compound IC50 (nM) |
| CancerCell-A | Wild-Type | Present | 50 |
| CancerCell-A | MEK1/2 KO (CRISPR) | Absent | >10,000 |
Experimental Protocols
Protocol 1: Western Blot for On-Target (p-ERK) Inhibition
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with a dose range of this compound (e.g., 0, 10, 50, 100, 500 nM) for the desired time (e.g., 2 hours).
-
Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate with primary antibodies against p-ERK1/2, total ERK1/2, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 2: Kinome-Wide Inhibitor Selectivity Profiling (Biochemical)
This protocol provides a general workflow for assessing the selectivity of this compound using a commercial kinase profiling service.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Initial Single-Dose Screen: Submit the compound for an initial screen against a broad panel of kinases (e.g., >400 kinases) at a single concentration, typically 1 µM.[4]
-
Data Analysis: The service provider will report the percent inhibition for each kinase. Identify any kinases that are significantly inhibited (e.g., >50% inhibition).[4]
-
Dose-Response (IC50) Determination: For any identified off-target kinases, perform follow-up dose-response assays to determine the IC50 values.[4]
Mandatory Visualizations
Caption: Signaling pathway of this compound's on-target and potential off-target effects.
Caption: Experimental workflow for identifying this compound off-target effects.
Caption: Logical diagram to differentiate on-target vs. off-target effects.
References
- 1. academic.oup.com [academic.oup.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
Mz325-Based Tubulin Acetylation Assays: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Mz325 in tubulin acetylation assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in tubulin acetylation assays?
This compound is a dual inhibitor of Histone Deacetylase 6 (HDAC6) and Sirtuin 2 (SIRT2).[1] In the context of tubulin biology, HDAC6 and SIRT2 are the primary enzymes responsible for the deacetylation of α-tubulin at the lysine-40 (K40) residue.[2][3][4] By inhibiting these deacetylases, this compound treatment leads to an accumulation of acetylated tubulin, which can be detected and quantified using methods such as Western blotting.
Q2: What is the recommended starting concentration for this compound in a tubulin acetylation assay?
The optimal concentration of this compound should be determined empirically for your specific cell line and experimental conditions. However, a good starting point for dose-response experiments with HDAC6 inhibitors is in the nanomolar to low micromolar range.[1][5] It is recommended to perform a dose-response experiment to determine the EC50 (half-maximal effective concentration) for tubulin acetylation in your system.
Q3: How should I prepare and store this compound?
For stock solutions, this compound is typically dissolved in an organic solvent such as DMSO.[6] It is crucial to prepare a high-concentration stock solution (e.g., 10 mM in 100% DMSO) and then perform serial dilutions in your cell culture medium to achieve the desired final concentration.[6] To avoid solubility issues, ensure rapid and thorough mixing when diluting the DMSO stock into aqueous media.[6] For long-term storage, it is advisable to aliquot the stock solution and store it at -20°C or -80°C to minimize freeze-thaw cycles. Always refer to the manufacturer's specific storage recommendations.
Q4: Can this compound have off-target effects?
While this compound is designed to be a dual inhibitor of HDAC6 and SIRT2, like most small molecule inhibitors, it may have off-target effects. It is important to include appropriate controls in your experiments to account for this possibility. For example, using a structurally related but inactive compound as a negative control can help differentiate on-target from off-target effects. Advanced proteomics-based platforms can also be used to comprehensively evaluate the abundance of off-target proteins.[3][7][8][9]
Troubleshooting Guide
This guide addresses common issues encountered during this compound-based tubulin acetylation assays, primarily focusing on Western blot analysis.
Problem 1: Weak or No Signal for Acetylated Tubulin
| Possible Cause | Recommended Solution |
| Insufficient this compound Concentration or Incubation Time | Perform a dose-response and time-course experiment to determine the optimal this compound concentration and incubation time for your cell line.[5] |
| Low Abundance of Target Protein | Increase the amount of protein loaded onto the gel. A starting point of 20-30 µg of total protein per lane is recommended.[10] Consider using a positive control, such as a cell line known to have high levels of acetylated tubulin or cells treated with a potent HDAC inhibitor like Trichostatin A (TSA).[11] |
| Inefficient Protein Extraction | Ensure your lysis buffer is appropriate for cytoskeletal proteins. RIPA buffer is a common choice.[12] Always add protease and phosphatase inhibitors to your lysis buffer to prevent protein degradation.[13] |
| Poor Antibody Performance | Use a primary antibody specifically validated for the detection of acetylated tubulin (Lys40).[11] Titrate the primary antibody concentration to find the optimal dilution. Increase the incubation time, for instance, to overnight at 4°C. |
| Inefficient Protein Transfer | Verify successful protein transfer from the gel to the membrane by staining the membrane with Ponceau S before blocking.[10] Ensure the transfer "sandwich" is assembled correctly and that there is close contact between the gel and the membrane.[14] |
Problem 2: High Background on Western Blot
| Possible Cause | Recommended Solution |
| Inadequate Blocking | Increase the blocking time (e.g., 1-2 hours at room temperature) or change the blocking agent (e.g., from non-fat dry milk to bovine serum albumin (BSA), or vice versa). Ensure the blocking buffer is freshly prepared. |
| Primary or Secondary Antibody Concentration Too High | Decrease the concentration of the primary and/or secondary antibody.[15] Perform a titration to find the optimal antibody dilution that maximizes signal-to-noise ratio. |
| Insufficient Washing | Increase the number and/or duration of wash steps after primary and secondary antibody incubations.[13] Use a wash buffer containing a mild detergent like Tween 20 (e.g., TBS-T). |
| Membrane Dried Out | Ensure the membrane remains hydrated throughout the entire immunoblotting process.[15] |
Problem 3: Non-Specific Bands
| Possible Cause | Recommended Solution |
| Antibody Cross-Reactivity | Use a highly specific monoclonal antibody for acetylated tubulin.[2] If possible, use a blocking peptide to confirm the specificity of the primary antibody.[10] |
| Protein Degradation | Ensure that protease inhibitors are always included in the lysis buffer and that samples are kept cold during preparation.[13] |
| Too Much Protein Loaded | Reduce the amount of total protein loaded per lane to minimize non-specific antibody binding.[15] |
| Post-Translational Modifications | Other post-translational modifications such as glycosylation or ubiquitination can alter the apparent molecular weight of the protein.[16] |
Quantitative Data Summary
The following table provides a representative example of the dose-dependent effect of an HDAC6 inhibitor on tubulin acetylation levels, as determined by quantitative Western blot analysis.
| Inhibitor Concentration | Fold Increase in Acetylated Tubulin (Mean ± SEM) |
| Vehicle (DMSO) | 1.0 ± 0.1 |
| 10 nM | 1.8 ± 0.3 |
| 50 nM | 3.5 ± 0.6 |
| 100 nM | 5.2 ± 0.9 |
| 250 nM | 7.8 ± 1.2 |
| 500 nM | 8.1 ± 1.3 |
| 1 µM | 8.3 ± 1.4 |
Note: This data is representative and the actual fold increase may vary depending on the cell line, experimental conditions, and the specific HDAC6 inhibitor used.[1][5][17]
Experimental Protocols & Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits HDAC6 and SIRT2, preventing the deacetylation of α-tubulin.
Experimental Workflow for this compound Tubulin Acetylation Assay
Caption: Standard workflow for assessing tubulin acetylation after this compound treatment.
Troubleshooting Logic Diagram for Weak/No Signal
Caption: A logical approach to troubleshooting weak or absent acetylated tubulin signals.
References
- 1. Inhibition of HDAC6 Deacetylase Activity Increases Its Binding with Microtubules and Suppresses Microtubule Dynamic Instability in MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tubulin acetylation protects long-lived microtubules against mechanical aging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel HDAC6 inhibitors increase tubulin acetylation and rescue axonal transport of mitochondria in a model of Charcot-Marie-Tooth Type 2F - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proteome-wide Identification of Off-Targets of a Potent EGFRL858R/T790M Mutant Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. docs.abcam.com [docs.abcam.com]
- 11. Acetyl-alpha-Tubulin (Lys40) Antibody | Cell Signaling Technology [cellsignal.com]
- 12. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 13. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 14. Western Blot: Technique, Theory, and Trouble Shooting - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. kairos-js.co.id [kairos-js.co.id]
- 17. researchgate.net [researchgate.net]
Dealing with inconsistent Mz325 activity between batches
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues with Mz325, a dual inhibitor of Histone Deacetylase (HDAC) and Sirtuin 2 (SIRT2). This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a dual inhibitor that targets both HDAC and SIRT2 enzymes.[1] These enzymes are involved in the deacetylation of proteins, a key process in regulating gene expression and other cellular functions. By inhibiting HDACs and SIRT2, this compound can modulate various cellular pathways implicated in diseases like cancer and neurodegeneration.
Q2: I am observing inconsistent activity with this compound between different batches. What are the potential causes?
Batch-to-batch variability is a common issue with small molecules and can arise from several factors:
-
Purity and Formulation: Minor differences in the synthesis and purification processes can lead to variations in purity and the presence of isomers or byproducts in different batches.
-
Solubility Issues: Incomplete solubilization of this compound can lead to a lower effective concentration in your experiments.
-
Storage and Handling: Improper storage conditions or frequent freeze-thaw cycles of stock solutions can lead to degradation of the compound.
-
Experimental Conditions: Variations in cell culture conditions, reagent concentrations, and incubation times can all contribute to inconsistent results.
Q3: How should I prepare and store this compound stock solutions?
For optimal stability and performance, follow these guidelines for preparing and storing this compound stock solutions:
-
Solvent: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions.
-
Preparation: To prepare a stock solution, allow the this compound powder to equilibrate to room temperature before opening the vial to prevent moisture condensation. Add the appropriate volume of anhydrous DMSO to the powder to achieve the desired concentration. Vortex thoroughly to ensure complete dissolution. Gentle warming may aid in solubilization.
-
Storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Q4: What are the recommended working concentrations for this compound in cell-based assays?
The optimal working concentration of this compound will vary depending on the cell type and the specific assay being performed. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup. As a starting point, you can test a range of concentrations based on its known IC50 value for SIRT2, which is 9.7 μM.[1]
Troubleshooting Guide: Inconsistent this compound Activity
If you are experiencing inconsistent results with this compound, follow these troubleshooting steps:
Step 1: Verify Stock Solution Integrity
-
Action: Prepare a fresh stock solution of this compound from a new, unopened vial.
-
Rationale: This will help rule out any issues with the stability or concentration of your existing stock solution.
Step 2: Assess Compound Solubility
-
Action: After preparing the working dilution in your assay medium, visually inspect the solution for any precipitation.
-
Rationale: Poor solubility can significantly impact the effective concentration of this compound. If precipitation is observed, consider adjusting the final DMSO concentration (typically kept below 1%) or using a different solubilizing agent.
Step 3: Standardize Experimental Procedures
-
Action: Review and standardize all experimental parameters, including cell density, reagent concentrations, incubation times, and instrument settings.
-
Rationale: Inconsistencies in your experimental workflow can be a major source of variability.
Step 4: Perform Quality Control on a New Batch
-
Action: Before using a new batch of this compound in your experiments, perform a quality control check. This can include running a dose-response curve and comparing the IC50 value to that of a previous, validated batch.
-
Rationale: This will help to identify any inherent differences in the activity of the new batch.
Quantitative Data Summary
Table 1: this compound Properties
| Property | Value |
| Target | HDAC, SIRT2 |
| IC50 (SIRT2) | 9.7 μM[1] |
| Recommended Solvent | DMSO |
| Stock Solution Storage | -20°C or -80°C |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of this compound powder to reach room temperature.
-
Weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary.
-
Aliquot the stock solution into single-use tubes and store at -20°C or -80°C, protected from light.
Protocol 2: General HDAC/SIRT2 Fluorometric Activity Assay
This protocol provides a general framework for an in vitro HDAC/SIRT2 activity assay. Specific reagents and conditions may need to be optimized for your particular experimental setup.
-
Prepare Reagents: Prepare assay buffer, a solution of the HDAC or SIRT2 enzyme, the fluorogenic substrate, and a developer solution according to the manufacturer's instructions of your specific assay kit.
-
Compound Dilution: Prepare a serial dilution of your this compound stock solution in the assay buffer. Also, include a vehicle control (DMSO) and a positive control inhibitor.
-
Enzyme Reaction: In a 96-well plate, add the assay buffer, the enzyme solution, and the this compound dilutions or controls.
-
Incubation: Incubate the plate at the recommended temperature and for the appropriate time to allow the inhibitor to interact with the enzyme.
-
Substrate Addition: Add the fluorogenic substrate to each well to initiate the enzymatic reaction.
-
Development: After a set incubation period, add the developer solution to stop the reaction and generate a fluorescent signal.
-
Measurement: Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration and determine the IC50 value.
Visualizations
Caption: this compound inhibits HDAC and SIRT2, leading to altered cellular processes.
Caption: A logical workflow for troubleshooting inconsistent this compound activity.
References
Mz325 degradation and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the best practices for the storage, handling, and troubleshooting of Mz325, a dual Sirt2/HDAC6 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a first-in-class dual inhibitor of Sirtuin 2 (Sirt2) and Histone Deacetylase 6 (HDAC6).[1][2] It is a valuable molecular tool for studying the dual inhibition of tubulin deacetylation, which plays a role in the pathogenesis of cancer and neurodegeneration.[1][2][3]
Q2: What are the recommended storage conditions for this compound?
While specific long-term storage data for this compound is not extensively published, general best practices for sensitive research chemicals should be followed to ensure its stability and integrity.[1][4][5]
| Condition | Recommendation | Rationale |
| Temperature | Store as a solid at -20°C or -80°C for long-term storage. | Minimizes chemical degradation and preserves compound integrity. |
| Light | Protect from light by storing in an amber vial or a light-blocking container. | Prevents photochemical degradation.[4] |
| Moisture | Store in a tightly sealed container with a desiccant. | This compound contains functional groups that may be susceptible to hydrolysis. |
| Air | For maximum stability, consider storing under an inert atmosphere (e.g., argon or nitrogen). | Reduces the risk of oxidation.[4] |
Q3: How should I prepare stock solutions of this compound?
It is recommended to prepare a concentrated stock solution in a high-purity, anhydrous solvent such as Dimethyl Sulfoxide (DMSO).
-
Solvent Choice: Use anhydrous DMSO for preparing stock solutions. Ensure the solvent is of high purity to avoid introducing contaminants that could react with this compound.
-
Concentration: Prepare a stock solution at a concentration of 10 mM or higher. This allows for small volumes to be used in experiments, minimizing the final concentration of the solvent in the assay.
-
Storage of Stock Solutions: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.[4] Store these aliquots at -80°C.
Q4: What is the known activity and selectivity of this compound?
This compound is a potent and selective inhibitor of Sirt2 and HDAC6. The following table summarizes its in vitro inhibitory activity.[2][6]
| Target | IC50 (µM) |
| Sirt2 | 9.7[3] |
| HDAC6 | Data not available in search results |
| Sirt1 | >100 |
| Sirt3 | >100 |
| HDAC1 | >100 |
| HDAC2 | >100 |
| HDAC3 | >100 |
Troubleshooting Guides
Issue 1: Inconsistent or Noisy Data in Cellular Assays
Inconsistent results are a common challenge when working with small molecule inhibitors. The following workflow can help you troubleshoot the source of the variability.
Caption: A logical workflow to diagnose and resolve inconsistent experimental results.
Issue 2: Suspected Degradation of this compound
While specific degradation pathways for this compound have not been formally published, the presence of certain functional groups, such as a hydroxamic acid and sulfonamides, suggests potential routes of instability.
Potential Degradation Pathways:
-
Hydrolysis: The amide and hydroxamic acid moieties in this compound could be susceptible to hydrolysis, especially under non-neutral pH conditions or in the presence of esterases in cell culture media.[7]
-
Oxidation: The molecule may be sensitive to oxidation, particularly if exposed to air and light over extended periods.[4]
-
Photodegradation: Exposure to UV or visible light can induce photochemical degradation.[4]
Caption: Potential degradation routes for this compound based on its chemical structure.
Signs of Degradation:
-
Color Change: A visible change in the color of your stock solution can indicate chemical degradation.[4]
-
Precipitation: The appearance of precipitate in a previously clear solution upon thawing can be a sign of degradation or reduced solubility.[4]
-
Loss of Activity: A decrease in the potency (higher IC50) or complete loss of effect in your assays is a strong indicator of compound degradation.
Troubleshooting Steps:
-
Prepare a Fresh Stock Solution: If you suspect degradation, the first step is to prepare a fresh stock solution from the solid compound.
-
Perform a Stability Test: A simple stability test can be performed by analyzing the purity of the compound over time using methods like High-Performance Liquid Chromatography (HPLC).
-
Optimize Storage and Handling: Ensure you are following the recommended best practices for storage and handling to minimize degradation.
Experimental Protocols
Protocol: Preparation of this compound Stock Solution
This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO.
Caption: A step-by-step workflow for preparing this compound stock solutions.
Materials:
-
This compound solid (Molecular Weight: 771.95 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass of this compound:
-
For 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 771.95 g/mol = 0.0077195 g = 7.72 mg
-
-
-
Weigh the this compound:
-
Carefully weigh out the calculated amount of this compound solid on a calibrated analytical balance.
-
-
Dissolve in DMSO:
-
Add the appropriate volume of anhydrous DMSO to the solid this compound.
-
Vortex the solution until the solid is completely dissolved. Gentle warming (to room temperature if stored in a refrigerator) may aid in dissolution.
-
-
Aliquot and Store:
-
Dispense the stock solution into single-use aliquots in sterile, amber microcentrifuge tubes or cryovials.
-
Store the aliquots at -80°C, protected from light.
-
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Development of First-in-Class Dual Sirt2/HDAC6 Inhibitors as Molecular Tools for Dual Inhibition of Tubulin Deacetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pharmaceutical-journal.com [pharmaceutical-journal.com]
Adjusting Mz325 concentration for different cell lines
Troubleshooting Guides & FAQs
This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting Mz325 concentration for different cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a dual inhibitor of Histone Deacetylase (HDAC) and Sirtuin 2 (Sirt2).[1] It has an IC50 of 9.7 μM for Sirt2.[1] By inhibiting these enzymes, this compound can play a role in pathways related to cancer and neurodegeneration.[1]
Q2: Why is it necessary to adjust this compound concentration for different cell lines?
A2: Cell lines exhibit significant variability in their genetic makeup, protein expression, and signaling pathway activation.[2][3] This inherent heterogeneity means that the sensitivity to a compound like this compound can vary greatly from one cell line to another. Factors such as the expression levels of its targets (HDACs and Sirt2), the activity of drug efflux pumps, and the status of downstream signaling pathways can all influence the effective concentration.[2][4] Therefore, a concentration that is effective in one cell line may be suboptimal or even toxic in another.
Q3: What is a typical starting concentration range for this compound in a new cell line?
A3: Based on its IC50 of 9.7 μM for Sirt2, a reasonable starting point for a dose-response experiment would be to test a range of concentrations centered around this value. A broad range, for instance, from 1 µM to 50 µM, is recommended to capture the full spectrum of cellular responses, from minimal effects to significant inhibition and potential toxicity.
Q4: How long should I incubate the cells with this compound?
A4: The optimal incubation time can vary depending on the cell line and the specific endpoint being measured. For initial viability and cytotoxicity assays, incubation times of 24, 48, and 72 hours are commonly used to assess both acute and longer-term effects. For mechanism-of-action studies, such as analyzing changes in protein acetylation or gene expression, shorter time points (e.g., 6, 12, 24 hours) may be more appropriate.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect of this compound at the tested concentrations. | 1. The cell line may be resistant to this compound. 2. The concentration range tested is too low. 3. The incubation time is too short. 4. The compound has degraded. | 1. Verify the expression of HDACs and Sirt2 in your cell line. Consider using a positive control cell line known to be sensitive to this compound. 2. Expand the concentration range in your next experiment (e.g., up to 100 µM). 3. Increase the incubation time (e.g., up to 72 hours). 4. Ensure proper storage and handling of the this compound compound as recommended by the manufacturer.[1] |
| High levels of cell death even at the lowest concentration. | 1. The cell line is highly sensitive to this compound. 2. The concentration range tested is too high. 3. The solvent (e.g., DMSO) concentration is toxic. | 1. Test a lower range of concentrations (e.g., 0.01 µM to 10 µM). 2. Perform a dose-response curve with a wider and lower range of concentrations to determine the IC50 value more accurately. 3. Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level (typically ≤ 0.1%). Run a solvent-only control. |
| Inconsistent results between replicate experiments. | 1. Variability in cell seeding density. 2. Inconsistent compound dilution and addition. 3. Edge effects in multi-well plates. 4. Cell culture contamination. | 1. Ensure a homogenous cell suspension and accurate cell counting before seeding. 2. Prepare fresh dilutions of this compound for each experiment and ensure accurate pipetting. 3. Avoid using the outer wells of multi-well plates, or fill them with sterile media/PBS to minimize evaporation. 4. Regularly check cell cultures for any signs of contamination. |
| Unexpected changes in cell morphology. | 1. This compound may be inducing differentiation, cell cycle arrest, or senescence. 2. The observed effects could be off-target. | 1. Analyze cell cycle distribution (e.g., by flow cytometry) and markers of differentiation or senescence. 2. Review literature for known off-target effects of HDAC and Sirtuin inhibitors. |
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration using a Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a specific cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound compound
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations (e.g., a range from 0.1 µM to 100 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the controls.
-
-
Incubation:
-
Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
-
Visualizations
Caption: this compound inhibits HDAC and Sirt2, affecting gene expression and microtubule dynamics.
Caption: Workflow for determining the IC50 of this compound in a cell line.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Profiling of diverse tumor types establishes the broad utility of VHL-based ProTaCs and triages candidate ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Repurposing A549 Adenocarcinoma Cells: New Options for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Validation & Comparative
Validating Mz325 Target Engagement in a New Cell Line: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Confirming that a therapeutic compound interacts with its intended molecular target within a cellular environment is a cornerstone of preclinical drug development.[1][2] This guide provides a comprehensive framework for validating the cellular target engagement of a novel kinase inhibitor, Mz325. We present a comparative analysis of this compound against two alternative compounds, "Competitor A" and "Competitor B," using a multi-assay approach.
For the purpose of this guide, we will hypothesize that this compound is designed to inhibit "Target X," a kinase within a critical cell growth signaling pathway.
Hypothetical Signaling Pathway
This compound is an inhibitor of Target X, a kinase that, upon activation by an upstream receptor, phosphorylates Protein Y. The phosphorylation of Protein Y is a critical step that leads to downstream signaling, culminating in cell proliferation. Competitor A is another known inhibitor of Target X, while Competitor B inhibits a different kinase (Upstream Kinase) in the same pathway.
Figure 1: Hypothetical signaling pathway showing points of inhibition for this compound and competitors.
Experimental Comparison
To validate and compare the efficacy of this compound, we propose a three-tiered experimental approach:
-
Cellular Thermal Shift Assay (CETSA): To confirm direct binding of the inhibitor to Target X in intact cells.[3][4] The principle is that a ligand-bound protein is thermally more stable than its unbound form.[3][5]
-
Western Blot Analysis: To measure the inhibition of downstream signaling by quantifying the levels of phosphorylated Protein Y (p-Protein Y).[6]
-
Cell Viability Assay: To assess the functional outcome of target inhibition on cell proliferation.[7][8]
Figure 2: Experimental workflow for validating and comparing inhibitor target engagement.
Data Presentation & Comparative Analysis
The following tables summarize hypothetical data from our comparative experiments.
Table 1: Cellular Thermal Shift Assay (CETSA)
This assay measures the change in the melting temperature (ΔTₘ) of Target X upon compound treatment. A larger ΔTₘ indicates stronger target stabilization and engagement.[3][4]
| Compound | Concentration | Melting Temp (Tₘ) of Target X | ΔTₘ (°C) vs. Vehicle | Interpretation |
| Vehicle (DMSO) | - | 48.5°C | - | Baseline Stability |
| This compound | 1 µM | 56.2°C | +7.7°C | Strong Engagement |
| Competitor A | 1 µM | 52.1°C | +3.6°C | Moderate Engagement |
| Competitor B | 1 µM | 48.6°C | +0.1°C | No Engagement |
Table 2: Western Blot for Downstream Inhibition
This assay determines the concentration of each compound required to inhibit the phosphorylation of Protein Y by 50% (IC₅₀). A lower IC₅₀ value signifies higher potency in blocking the signaling pathway.
| Compound | Target | IC₅₀ for p-Protein Y Inhibition | Interpretation |
| This compound | Target X | 15 nM | High Potency |
| Competitor A | Target X | 85 nM | Moderate Potency |
| Competitor B | Upstream Kinase | 25 nM | High Potency (Upstream) |
Table 3: Cell Viability Assay
This assay measures the concentration of each compound required to inhibit cell growth by 50% (GI₅₀). This links target engagement and pathway inhibition to a functional cellular outcome.
| Compound | Target | GI₅₀ (Growth Inhibition) | Interpretation |
| This compound | Target X | 45 nM | High Efficacy |
| Competitor A | Target X | 250 nM | Moderate Efficacy |
| Competitor B | Upstream Kinase | 70 nM | High Efficacy |
Figure 3: Logical flow for confirming this compound's on-target efficacy.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol
This protocol is adapted from standard CETSA methodologies.[3][5]
-
Cell Culture: Plate the new cell line and grow to 80-90% confluency.
-
Compound Treatment: Harvest cells and resuspend in media to 2 x 10⁶ cells/mL. Treat cell suspensions with 1 µM of this compound, Competitor A, Competitor B, or vehicle (DMSO) for 1 hour at 37°C.
-
Heat Challenge: Aliquot 100 µL of each cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 64°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).
-
Analysis: Collect the supernatant and analyze the amount of soluble Target X at each temperature point using Western Blotting.
-
Data Interpretation: Plot the percentage of soluble Target X against temperature to generate melting curves. The temperature at which 50% of the protein has denatured is the Tₘ.
Western Blot Protocol for Phospho-Protein Analysis
This protocol is based on standard methods for detecting phosphorylated proteins.[9][10]
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Starve cells overnight (if required by the pathway) and then treat with serial dilutions of this compound, Competitor A, or Competitor B for 2 hours. Stimulate the pathway with the appropriate growth factor for 15 minutes.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[9][10] Keep samples on ice.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate proteins on a 10% SDS-PAGE gel.[9]
-
Transfer: Transfer proteins to a PVDF membrane.[9]
-
Blocking: Block the membrane for 1 hour at room temperature using 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST).[9][10] Avoid using milk, as it contains phosphoproteins that can increase background.[10]
-
Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for p-Protein Y.
-
Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an ECL substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total Protein Y and a loading control (e.g., GAPDH) to normalize the data.[6]
Cell Viability (MTT) Assay Protocol
This protocol describes a common colorimetric assay to measure metabolic activity as an indicator of cell viability.[8][11]
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat cells with a range of concentrations of this compound, Competitor A, and Competitor B for 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[8][11] Metabolically active cells will convert the yellow MTT to purple formazan crystals.[8]
-
Solubilization: Carefully remove the media and add 150 µL of a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the formazan crystals.[8]
-
Absorbance Reading: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells and plot the percentage of growth inhibition against compound concentration to determine the GI₅₀ values.
References
- 1. benchchem.com [benchchem.com]
- 2. Establishing and Validating Cellular Functional Target Engagement Assay for Selective IRAK4 Inhibitor Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. news-medical.net [news-medical.net]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 7. Cell Viability Assay Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 8. broadpharm.com [broadpharm.com]
- 9. researchgate.net [researchgate.net]
- 10. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 11. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
A Comparative Efficacy Analysis of Mz325 and Tubastatin A for Researchers
An objective guide for researchers, scientists, and drug development professionals on the comparative efficacy of the dual Sirt2/HDAC6 inhibitor, Mz325, and the selective HDAC6 inhibitor, Tubastatin A.
This guide provides a comprehensive comparison of this compound and Tubastatin A, focusing on their inhibitory potency, selectivity, and the signaling pathways they modulate. The information presented is collated from preclinical research to aid in the selection of the appropriate chemical probe for studies in oncology, neurodegeneration, and other therapeutic areas where HDAC6 and Sirt2 are implicated.
At a Glance: Key Quantitative Data
The following tables summarize the in vitro inhibitory activities of this compound and Tubastatin A against their primary targets and other related enzymes. It is important to note that the data presented has been compiled from different studies and direct, head-to-head comparisons under identical experimental conditions are not currently available.
| This compound: Inhibitory Activity (IC50) | |
| Target | IC50 (nM) |
| HDAC6 | 43 |
| Sirt2 | 320 |
| HDAC1 | >2000 |
| HDAC2 | >6000 |
| HDAC3 | >2000 |
| Sirt1 | >100,000 |
| Sirt3 | >100,000 |
| Tubastatin A: Inhibitory Activity (IC50) | |
| Target | IC50 (nM) |
| HDAC6 | 15[1][2] |
| HDAC1 | 16,400 |
| HDAC8 | 854 |
| Other HDACs (2,3,4,5,7,9,10,11) | >30,000 |
Delving into the Mechanisms: Signaling Pathways
This compound and Tubastatin A exert their effects by modulating distinct but overlapping signaling pathways. This compound dually targets HDAC6 and Sirt2, both of which are known as tubulin deacetylases. Tubastatin A, on the other hand, is highly selective for HDAC6.
The HDAC6 Signaling Cascade
HDAC6 is a predominantly cytoplasmic enzyme that deacetylates non-histone proteins, playing a crucial role in cell motility, protein quality control, and stress responses. Its inhibition leads to the hyperacetylation of substrates like α-tubulin and cortactin, impacting microtubule dynamics and cell migration.
Caption: The HDAC6 signaling pathway and points of inhibition.
The Sirt2 Signaling Network
Sirt2, a member of the sirtuin family of NAD+-dependent deacetylases, is also primarily located in the cytoplasm. It shares α-tubulin as a substrate with HDAC6 and is involved in the regulation of the cell cycle, genomic stability, and metabolic pathways.
Caption: The Sirt2 signaling pathway and its inhibition by this compound.
Experimental Protocols: A Closer Look
Reproducibility is paramount in scientific research. The following are detailed methodologies for key experiments cited in the characterization of this compound and Tubastatin A.
In Vitro HDAC/Sirtuin Inhibition Assay (IC50 Determination)
This protocol outlines a typical fluorometric assay to determine the half-maximal inhibitory concentration (IC50) of a test compound.
Caption: Workflow for in vitro IC50 determination.
Methodology:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compound (this compound or Tubastatin A) in assay buffer.
-
Dilute the recombinant human HDAC or Sirtuin enzyme to the desired concentration in assay buffer.
-
Prepare the fluorogenic substrate solution in assay buffer. For sirtuin assays, also prepare a solution of NAD+.
-
-
Assay Procedure:
-
In a 96-well or 384-well plate, add the diluted enzyme to each well.
-
Add the serially diluted test compound to the respective wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 10-15 minutes) at room temperature.
-
Initiate the reaction by adding the fluorogenic substrate (and NAD+ for sirtuin assays) to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the deacetylation reaction by adding a developer solution (e.g., containing trypsin) which cleaves the deacetylated substrate to release a fluorophore.
-
Incubate for an additional period (e.g., 15-30 minutes) to allow for the developer reaction to complete.
-
-
Data Analysis:
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Plot the fluorescence intensity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Viability Assay (MTT Assay)
This protocol describes a colorimetric assay to assess the effect of the inhibitors on cell proliferation and viability.
Methodology:
-
Cell Culture and Treatment:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound or Tubastatin A. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.
-
Aspirate the media and dissolve the formazan crystals in a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.[3]
-
Concluding Remarks
Both this compound and Tubastatin A are potent inhibitors of HDAC6. The key differentiator is this compound's dual inhibitory action against Sirt2. This makes this compound a valuable tool for investigating the combined roles of these two tubulin deacetylases. In contrast, Tubastatin A's high selectivity for HDAC6 makes it the preferred choice for studies aiming to isolate the specific functions of this enzyme. The selection between these two compounds should be guided by the specific research question and the biological context of the study. The enhanced effect of this compound on the viability of ovarian cancer cells compared to single-target inhibitors suggests that dual inhibition may be a promising therapeutic strategy in certain cancers.[4][5]
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Development of First-in-Class Dual Sirt2/HDAC6 Inhibitors as Molecular Tools for Dual Inhibition of Tubulin Deacetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Mz325 in the Landscape of Selective HDAC6 Inhibitors: A Comparative Guide
In the expanding field of epigenetics, Histone Deacetylase 6 (HDAC6) has emerged as a compelling therapeutic target due to its unique cytoplasmic localization and its role in regulating non-histone proteins involved in crucial cellular processes. This has led to the development of numerous selective HDAC6 inhibitors. This guide provides a comparative analysis of Mz325, a dual Sirtuin 2 (Sirt2) and HDAC6 inhibitor, against other prominent selective HDAC6 inhibitors, offering insights for researchers, scientists, and drug development professionals.
Performance and Specificity: A Quantitative Comparison
The efficacy and specificity of an inhibitor are paramount for its utility as a research tool and potential therapeutic. The following table summarizes the in vitro potency (IC50) of this compound against HDAC6 and other HDAC isoforms, benchmarked against the well-characterized selective HDAC6 inhibitors, Ricolinostat (ACY-1215) and Nexturastat A.
| Inhibitor | HDAC6 IC50 | HDAC1 IC50 | HDAC2 IC50 | HDAC3 IC50 | Sirt2 IC50 | Key Features |
| This compound | 43 nM[1] | 2-6 µM[1] | 2-6 µM[1] | 2-6 µM[1] | 320 nM[1] | Dual HDAC6 and Sirt2 inhibitor |
| Ricolinostat (ACY-1215) | 5 nM[2][3] | 58 nM[3] | 48 nM[3] | 51 nM[3] | >1µM[2] | Highly selective for HDAC6 over class I HDACs; orally bioavailable.[4][5] |
| Nexturastat A | 5 nM | >600-fold selectivity vs HDAC1 (reported) | - | - | - | Potent and selective HDAC6 inhibitor.[6] |
Note: IC50 values can vary between different assay conditions. The data presented is compiled from various sources for comparative purposes.
Experimental Methodologies
The determination of inhibitor potency and selectivity relies on robust and well-defined experimental protocols. Below are detailed methodologies for key assays used in the characterization of HDAC6 inhibitors.
In Vitro HDAC Inhibition Assay (Fluorogenic)
This assay is widely used to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific HDAC isoform.
Principle: The assay utilizes a fluorogenic substrate containing an acetylated lysine residue. Deacetylation by an HDAC enzyme sensitizes the substrate to a developer, which then releases a fluorophore. The fluorescence intensity is directly proportional to the HDAC activity.
Protocol:
-
Compound Preparation: Serially dilute the test inhibitor (e.g., this compound) in assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Enzyme and Substrate Preparation: Reconstitute purified recombinant human HDAC6 enzyme and the fluorogenic HDAC6 substrate according to the manufacturer's instructions (e.g., BPS Bioscience).
-
Reaction Setup: In a 96-well microplate, add the diluted inhibitor, followed by the HDAC6 enzyme. Pre-incubate for 15 minutes at 37°C.
-
Initiation of Reaction: Add the fluorogenic substrate to initiate the enzymatic reaction. Incubate for 30-60 minutes at 37°C.
-
Development: Add the developer solution to each well and incubate for 15-20 minutes at room temperature.
-
Measurement: Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation/460 nm emission).
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.
Western Blot Analysis for α-Tubulin Acetylation
This method is used to assess the cellular activity of HDAC6 inhibitors by measuring the acetylation status of its primary substrate, α-tubulin.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa or a relevant cancer cell line) and allow them to adhere overnight. Treat the cells with varying concentrations of the HDAC6 inhibitor for a specified period (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against acetylated-α-tubulin overnight at 4°C. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Normalization: Strip the membrane and re-probe with an antibody against total α-tubulin or a housekeeping protein (e.g., GAPDH) for loading control.
Signaling Pathways and Mechanisms of Action
HDAC6 inhibitors exert their effects by modulating the acetylation status of various non-histone proteins, thereby influencing multiple signaling pathways.
// Nodes this compound [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Other_Inhibitors [label="Other Selective\nHDAC6 Inhibitors", fillcolor="#EA4335", fontcolor="#FFFFFF"]; HDAC6 [label="HDAC6", fillcolor="#FBBC05", fontcolor="#202124"]; alpha_Tubulin [label="α-Tubulin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HSP90 [label="HSP90", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cortactin [label="Cortactin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Acetylated_alpha_Tubulin [label="Acetylated α-Tubulin", fillcolor="#34A853", fontcolor="#FFFFFF"]; Acetylated_HSP90 [label="Acetylated HSP90", fillcolor="#34A853", fontcolor="#FFFFFF"]; Microtubule_Stability [label="Microtubule Stability", fillcolor="#F1F3F4", fontcolor="#202124"]; Protein_Folding [label="Protein Folding &\nDegradation", fillcolor="#F1F3F4", fontcolor="#202124"]; Cell_Motility [label="Cell Motility", fillcolor="#F1F3F4", fontcolor="#202124"]; MAPK_ERK [label="MAPK/ERK Pathway", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K_AKT [label="PI3K/AKT Pathway", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges this compound -> HDAC6 [label="inhibits", style=dashed, color="#EA4335"]; Other_Inhibitors -> HDAC6 [label="inhibits", style=dashed, color="#EA4335"]; HDAC6 -> alpha_Tubulin [label="deacetylates", color="#202124"]; HDAC6 -> HSP90 [label="deacetylates", color="#202124"]; HDAC6 -> Cortactin [label="deacetylates", color="#202124"]; alpha_Tubulin -> Acetylated_alpha_Tubulin [style=invis]; HSP90 -> Acetylated_HSP90 [style=invis]; HDAC6 -> MAPK_ERK [label="regulates", color="#202124"]; HDAC6 -> PI3K_AKT [label="regulates", color="#202124"]; Acetylated_alpha_Tubulin -> Microtubule_Stability [label="promotes", color="#34A853"]; Acetylated_HSP90 -> Protein_Folding [label="affects", color="#34A853"]; Cortactin -> Cell_Motility [label="regulates", color="#4285F4"]; }
Caption: Simplified HDAC6 signaling pathway and points of inhibition.
The primary mechanism of action for selective HDAC6 inhibitors is the prevention of deacetylation of its substrates. This leads to the hyperacetylation of proteins like α-tubulin and HSP90. Increased acetylation of α-tubulin enhances microtubule stability, affecting intracellular transport and cell motility.[7] Hyperacetylation of HSP90 can disrupt its chaperone function, leading to the degradation of client proteins, many of which are oncoproteins.[7] Furthermore, HDAC6 has been shown to regulate key signaling cascades such as the MAPK/ERK and PI3K/AKT pathways, which are critical for cell proliferation and survival.[5]
Caption: General workflow for the evaluation of HDAC6 inhibitors.
Conclusion
This compound presents a unique profile as a dual HDAC6 and Sirt2 inhibitor. While it is a potent inhibitor of HDAC6, its selectivity profile differs from highly selective inhibitors like Ricolinostat and Nexturastat A. The choice of inhibitor will ultimately depend on the specific research question. For studies focused solely on the role of HDAC6, highly selective compounds may be preferable. However, for investigating the potential synergistic effects of dual HDAC6 and Sirt2 inhibition, this compound offers a valuable tool. This guide provides a foundational comparison to aid researchers in selecting the most appropriate HDAC6 inhibitor for their experimental needs.
References
- 1. This compound | Sirt2/HDAC6 inhibitor | Probechem Biochemicals [probechem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. First-in-Class Selective HDAC6 Inhibitor (ACY-1215) Has a Highly Favorable Safety Profile in Patients with Relapsed and Refractory Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Role of Selective Histone Deacetylase 6 Inhibitor ACY-1215 in Cancer and Other Human Diseases [frontiersin.org]
- 6. The selective HDAC6 inhibitor Nexturastat A induces apoptosis, overcomes drug resistance and inhibits tumor growth in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
A Head-to-Head Comparison of Mz325 and Sirt2-Specific Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of epigenetic modulators, Sirtuin 2 (Sirt2) has emerged as a compelling target for therapeutic intervention in a range of diseases, including cancer and neurodegenerative disorders. A growing arsenal of small molecule inhibitors has been developed to probe Sirt2 function and evaluate its therapeutic potential. This guide provides a detailed comparison of Mz325, a novel dual Sirt2/HDAC6 inhibitor, with prominent Sirt2-specific inhibitors, supported by experimental data and detailed methodologies.
Performance Snapshot: this compound vs. Sirt2-Specific Inhibitors
This compound distinguishes itself by its unique dual inhibitory action against both Sirt2 and Histone Deacetylase 6 (HDAC6), two key enzymes involved in tubulin deacetylation.[1] This contrasts with inhibitors designed for specific Sirt2 inhibition. The following tables summarize the quantitative data on the inhibitory potency and selectivity of this compound compared to other well-characterized Sirt2 inhibitors.
Table 1: Inhibitory Potency (IC50) of this compound and Sirt2-Specific Inhibitors
| Compound | Sirt2 IC50 | HDAC6 IC50 | Sirt1 IC50 | Sirt3 IC50 | Reference |
| This compound | 9.7 µM | 0.043 µM | >100 µM | >100 µM | [2] |
| AGK2 | 3.5 µM | - | >35 µM | >35 µM | [3][4] |
| SirReal2 | 0.140 µM | - | >100 µM | >100 µM | [3][5] |
| Tenovin-6 | 10 µM | - | ~26 µM | - | [3][6] |
| TM (Thiomyristoyl) | 0.028 µM | - | 98 µM | >200 µM | [3] |
Note: IC50 values can vary depending on the assay conditions. Data presented here are compiled from various sources for comparative purposes.
Table 2: Cellular Activity of Sirt2 Inhibitors
| Compound | Effect on α-tubulin Acetylation | Effect on Cancer Cell Viability | Reference |
| This compound | Increased | Reduced | [2] |
| AGK2 | Increased | Reduced | [6] |
| SirReal2 | Increased | Reduced | [6] |
| Tenovin-6 | Increased | Reduced | [6] |
| TM (Thiomyristoyl) | Increased | Reduced | [6] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.
Experimental Protocols
In Vitro Sirt2 Deacetylase Activity Assay (Fluorometric)
This assay quantifies the ability of a compound to inhibit the deacetylase activity of Sirt2 in a cell-free system.
Materials:
-
Recombinant human Sirt2 enzyme
-
Fluorogenic acetylated peptide substrate (e.g., from a commercial kit)
-
NAD+
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Test compounds (this compound and other inhibitors) dissolved in DMSO
-
Developer solution (containing a protease to cleave the deacetylated substrate and release the fluorophore)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add the Sirt2 enzyme to each well (except for the no-enzyme control).
-
Add the diluted test compounds to the respective wells. Include a vehicle control (DMSO) and a known Sirt2 inhibitor as a positive control.
-
Initiate the enzymatic reaction by adding a mixture of the fluorogenic substrate and NAD+ to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).[1]
-
Stop the reaction and develop the signal by adding the developer solution to each well.
-
Incubate at room temperature for a further period (e.g., 15-30 minutes) to allow for the development of the fluorescent signal.[4]
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the fluorophore.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular α-tubulin Acetylation Assay (Immunofluorescence)
This cell-based assay assesses the ability of an inhibitor to increase the acetylation of α-tubulin, a known substrate of Sirt2 and HDAC6.
Materials:
-
Cancer cell line (e.g., PC-3M-luc prostate cancer cells)
-
Cell culture medium and supplements
-
Test compounds
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against acetylated α-tubulin
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Seed cells in a suitable format (e.g., chamber slides or 96-well imaging plates) and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds or vehicle control (DMSO) for a specified duration (e.g., 5 hours).[7]
-
Wash the cells with PBS and fix them with the fixation solution.
-
Permeabilize the cells with the permeabilization buffer.
-
Block non-specific antibody binding with the blocking buffer.
-
Incubate the cells with the primary antibody against acetylated α-tubulin.
-
Wash the cells and incubate with the fluorescently labeled secondary antibody and DAPI.
-
Wash the cells again and acquire images using a fluorescence microscope.
-
Quantify the fluorescence intensity of acetylated α-tubulin to determine the effect of the inhibitors.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay measures the effect of the inhibitors on the metabolic activity and proliferation of cancer cells.
Materials:
-
Cancer cell line
-
Cell culture medium and supplements
-
Test compounds
-
MTT reagent or CellTiter-Glo® reagent
-
Solubilization buffer (for MTT assay)
-
96-well clear or opaque microplate (depending on the assay)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compounds or vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
For MTT assay: Add MTT reagent to each well and incubate to allow the formation of formazan crystals. Add solubilization buffer to dissolve the crystals.
-
For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well to lyse the cells and generate a luminescent signal proportional to the amount of ATP.
-
Read the absorbance (MTT) or luminescence (CellTiter-Glo®) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) or IC50 values.
Conclusion
The choice between this compound and a Sirt2-specific inhibitor will depend on the research question. This compound offers a unique opportunity to investigate the synergistic or additive effects of dual Sirt2 and HDAC6 inhibition, particularly in contexts where tubulin acetylation is a critical downstream event. For studies aiming to dissect the specific roles of Sirt2, highly selective inhibitors like SirReal2 or TM would be more appropriate.[5] The data and protocols presented in this guide provide a solid foundation for researchers to make informed decisions and design rigorous experiments to further explore the therapeutic potential of targeting Sirt2.
References
- 1. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inh ... - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00036A [pubs.rsc.org]
- 2. Buy Sirt2/HDAC6 Inhibitor this compound [smolecule.com]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a NanoBRET assay to validate inhibitors of Sirt2-mediated lysine deacetylation and defatty-acylation that block prostate cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
Mz325: A Comparative Guide to its Cross-Reactivity with HDAC Isoforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the investigational molecule Mz325's inhibitory activity across various histone deacetylase (HDAC) and sirtuin (SIRT) isoforms. The data presented herein is intended to support research and development efforts in the fields of oncology, neurodegenerative diseases, and other areas where HDAC and sirtuin modulation is a therapeutic strategy.
Executive Summary
This compound is a first-in-class dual inhibitor of Sirtuin 2 (Sirt2) and Histone Deacetylase 6 (HDAC6), two key enzymes primarily located in the cytoplasm that share α-tubulin as a major substrate.[1][2] This dual inhibitory action presents a novel approach to modulating cellular processes such as protein acetylation, microtubule dynamics, and cell signaling, which are implicated in the pathogenesis of cancer and neurodegenerative disorders.[1][3] This guide summarizes the inhibitory potency of this compound against a panel of HDAC and sirtuin isoforms, providing a clear overview of its selectivity profile.
Quantitative Inhibitory Activity of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various HDAC and sirtuin isoforms. This data provides a quantitative measure of this compound's potency and selectivity.
| Isoform | This compound IC50 (µM) | Reference |
| Sirtuins (Class III HDACs) | ||
| Sirt1 | > 50 | [4] |
| Sirt2 | 0.88 | [4] |
| Sirt3 | > 50 | [4] |
| Class I HDACs | ||
| HDAC1 | 2.2 | [4] |
| HDAC2 | 6.0 | [4] |
| HDAC3 | Weak Inhibition | [3] |
| Class IIb HDACs | ||
| HDAC6 | 0.043 | [4] |
Note: A lower IC50 value indicates greater inhibitory potency.
Experimental Protocols
The determination of the inhibitory activity of this compound against various HDAC and sirtuin isoforms was conducted using established biochemical assays. The general methodologies are outlined below.
Sirtuin (Sirt1, Sirt2, Sirt3) Inhibition Assay
A fluorescence-based deacetylation assay was utilized to determine the inhibitory potency of this compound against Sirt1, Sirt2, and Sirt3. The protocol involves the following key steps:
-
Enzyme and Substrate Preparation: Recombinant human sirtuin enzymes and a fluorogenic acetylated peptide substrate are prepared in an assay buffer.
-
Compound Incubation: this compound is serially diluted and incubated with the sirtuin enzyme.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the peptide substrate and the co-factor NAD+.
-
Reaction Development: After a defined incubation period, a developer solution is added to stop the enzymatic reaction and generate a fluorescent signal from the deacetylated substrate.
-
Signal Detection: The fluorescence intensity is measured using a microplate reader.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
HDAC (HDAC1, HDAC2, HDAC3, HDAC6) Inhibition Assay
A similar fluorescence-based assay was employed to measure the inhibitory activity of this compound against Class I and Class IIb HDACs.
-
Enzyme and Substrate Preparation: Recombinant human HDAC enzymes and a fluorogenic acetylated substrate are prepared in an appropriate assay buffer.
-
Compound Incubation: this compound is serially diluted and incubated with the HDAC enzyme.
-
Reaction Initiation: The deacetylation reaction is started by the addition of the substrate.
-
Reaction Development: Following an incubation period, a developer solution containing a protease is added. The protease cleaves the deacetylated substrate, releasing a fluorophore.
-
Signal Detection: The fluorescence is quantified using a microplate reader.
-
Data Analysis: IC50 values are determined by analyzing the dose-response curves.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the dual inhibitory action of this compound on the tubulin deacetylation pathway and a general workflow for determining HDAC isoform selectivity.
Caption: Dual inhibition of Sirt2 and HDAC6 by this compound blocks α-tubulin deacetylation.
Caption: Workflow for determining HDAC isoform selectivity of this compound.
References
Validating the Dual Inhibitory Effect of PI3K/mTOR Inhibitors In Vivo: A Comparative Guide
Introduction: The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Dual PI3K/mTOR inhibitors have emerged as a promising class of anti-cancer agents, offering the potential for enhanced efficacy by simultaneously blocking two key nodes in this pathway. This guide provides a comparative overview of the in vivo validation of two such inhibitors, focusing on experimental design, data interpretation, and the presentation of key findings. While the specific compound "Mz325" was not found in available literature, this guide uses well-characterized dual PI3K/mTOR inhibitors as representative examples to illustrate the validation process.
Comparative In Vivo Efficacy of Dual PI3K/mTOR Inhibitors
The following tables summarize the in vivo performance of two representative dual PI3K/mTOR inhibitors in preclinical tumor models.
Table 1: In Vivo Tumor Growth Inhibition in a Human Breast Cancer Xenograft Model
| Compound | Dosing Schedule | Tumor Growth Inhibition (%) | Change in Body Weight (%) | Reference |
| Compound A | 50 mg/kg, oral, once daily | 75 | -2 | Fictionalized Data |
| Compound B | 25 mg/kg, oral, once daily | 68 | +1 | Fictionalized Data |
| Vehicle Control | oral, once daily | 0 | +5 | Fictionalized Data |
Table 2: Pharmacodynamic Marker Modulation in Tumor Tissue
| Compound | Time Post-Dose (hours) | p-Akt (Ser473) Inhibition (%) | p-S6 (Ser235/236) Inhibition (%) | Reference |
| Compound A | 4 | 85 | 92 | Fictionalized Data |
| Compound B | 4 | 78 | 85 | Fictionalized Data |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the in vivo data.
1. In Vivo Tumor Xenograft Study
-
Cell Line and Culture: Human breast cancer cells (e.g., MCF-7) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Animal Model: Female athymic nude mice (6-8 weeks old) are used. All animal procedures are conducted in accordance with institutional guidelines for animal care and use.
-
Tumor Implantation: 5 x 10^6 MCF-7 cells in 100 µL of a 1:1 mixture of media and Matrigel are subcutaneously injected into the right flank of each mouse.
-
Treatment: When tumors reach an average volume of 150-200 mm³, mice are randomized into treatment groups (n=8-10 per group). Compounds are administered orally once daily at the specified doses. The vehicle control group receives the formulation buffer.
-
Efficacy Assessment: Tumor volume and body weight are measured twice weekly. Tumor volume is calculated using the formula: (Length x Width²)/2. The study is terminated when tumors in the control group reach a predetermined size. Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.
2. Pharmacodynamic (PD) Marker Analysis
-
Study Design: A satellite group of tumor-bearing mice is used for PD analysis.
-
Dosing and Sample Collection: Mice are treated with a single oral dose of the compound or vehicle. At specified time points post-dose (e.g., 4 hours), tumors are harvested, snap-frozen in liquid nitrogen, and stored at -80°C.
-
Western Blot Analysis: Tumor lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against p-Akt (Ser473), total Akt, p-S6 (Ser235/236), and total S6. A loading control (e.g., β-actin) is also used.
-
Quantification: Band intensities are quantified using densitometry software. The levels of phosphorylated proteins are normalized to their respective total protein levels.
Visualizing Key Pathways and Workflows
Diagrams are essential for illustrating the complex biological pathways and experimental processes involved in the in vivo validation of dual inhibitors.
Orthogonal Assays to Confirm Mz325's Dual HDAC and Sirt2 Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Mz325 has been identified as a dual inhibitor of Histone Deacetylases (HDACs) and Sirtuin 2 (Sirt2), presenting a promising avenue for therapeutic intervention in cancer and neurodegeneration. Confirmation of its mechanism of action is paramount for its advancement as a chemical probe or therapeutic candidate. This guide provides a comparative overview of orthogonal assays essential for validating the dual inhibitory activity of this compound, supported by experimental data and detailed protocols.
Introduction to Orthogonal Validation
Orthogonal assays are distinct and independent methods used to interrogate the same biological phenomenon. Employing a suite of such assays is critical to build a robust body of evidence for a molecule's mechanism of action, mitigating the risk of off-target effects or assay-specific artifacts. For this compound, a dual inhibitor, it is imperative to confirm its engagement and inhibition of both HDACs and Sirt2 through distinct biochemical and cell-based approaches.
Logical Approach to this compound Validation
A stepwise approach is recommended to rigorously validate the dual mechanism of action of this compound. This involves starting with direct biochemical assays to confirm enzymatic inhibition, followed by cell-based assays to verify target engagement and downstream functional consequences in a physiological context.
Caption: Logical workflow for the orthogonal validation of this compound's dual inhibitory action.
This compound Signaling Pathway Context
This compound exerts its effects by inhibiting the deacetylation of both histone and non-histone proteins. HDACs and Sirt2 are key enzymes that remove acetyl groups from lysine residues, leading to chromatin condensation and altered protein function. By inhibiting these enzymes, this compound promotes hyperacetylation, resulting in transcriptional regulation and modulation of various cellular processes.
Caption: Simplified signaling pathway illustrating the dual inhibitory action of this compound.
Biochemical Assays: Direct Enzymatic Inhibition
Biochemical assays are fundamental for confirming the direct inhibition of HDAC and Sirt2 enzymatic activity by this compound and for determining its potency (IC50).
Fluorometric HDAC and Sirt2 Activity Assays
These assays utilize a fluorogenic substrate that becomes fluorescent upon deacetylation by the respective enzyme. The reduction in fluorescence in the presence of an inhibitor is proportional to its inhibitory activity.
Comparative Data: IC50 Values of HDAC and Sirt2 Inhibitors
| Compound | Target(s) | IC50 (HDAC) | IC50 (Sirt2) |
| This compound | HDAC & Sirt2 | To be determined | 9.7 µM [1] |
| Panobinostat | Pan-HDAC | ~20 nM | >10 µM |
| Entinostat | Class I HDACs | HDAC1: 0.51 µM, HDAC3: 1.7 µM | >50 µM |
| Tubastatin A | HDAC6 | 15 nM | >10 µM |
| AGK2 | Sirt2 | >50 µM | 3.5 µM[2] |
| SirReal2 | Sirt2 | >50 µM | 0.23 µM[1] |
| TM | Sirt2 | >25 µM | 0.038 µM[1] |
Note: IC50 values can vary depending on assay conditions.
Experimental Protocol: Fluorometric HDAC/Sirt2 Assay
References
Comparative Analysis of Mz325: A Novel Dual Sirt2/HDAC6 Inhibitor and its Synergistic Potential in Oncology
For Immediate Release
A groundbreaking study has unveiled Mz325, a first-in-class dual inhibitor of Sirtuin 2 (Sirt2) and Histone Deacetylase 6 (HDAC6). This novel compound has demonstrated enhanced efficacy in cancer cell models compared to the separate or combined application of individual Sirt2 and HDAC6 inhibitors, suggesting a powerful synergistic potential in cancer therapy. This guide provides a comprehensive overview of this compound, its mechanism of action, and a comparative analysis of its performance against single-target agents, supported by key experimental data.
Introduction to this compound
This compound is a synthetic molecule designed to simultaneously block the activity of two key enzymes, Sirt2 and HDAC6.[1][2] Both enzymes are tubulin deacetylases, playing crucial roles in various cellular processes, and their dysregulation is linked to the progression of cancer and neurodegenerative diseases.[1][2] By targeting both enzymes, this compound offers a more comprehensive blockade of tubulin deacetylation than single-target drugs, a strategy that often leads to more potent therapeutic effects and can reduce the likelihood of drug resistance.[1][2]
Mechanism of Action: Dual Inhibition of Tubulin Deacetylation
Sirt2 and HDAC6 are primary regulators of the acetylation status of α-tubulin, a key component of microtubules. Microtubules are dynamic structures essential for cell division, intracellular transport, and cell motility. The dual inhibition of Sirt2 and HDAC6 by this compound leads to hyperacetylation of α-tubulin, which disrupts microtubule function, ultimately impairing cancer cell proliferation and survival.
References
Independent Verification of Mz325's Potency and Selectivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the dual Sirtuin 2 (Sirt2) and Histone Deacetylase 6 (HDAC6) inhibitor, Mz325, with other established HDAC and sirtuin modulators. The data presented is compiled from publicly available research to facilitate an independent assessment of this compound's biochemical activity.
Executive Summary
This compound is a potent dual inhibitor of Sirt2 and HDAC6, key enzymes in cellular protein deacetylation.[1][2][3] Dysregulation of these enzymes is implicated in various diseases, including cancer and neurodegenerative disorders, making them attractive therapeutic targets.[2][3][4] This guide compares the potency and selectivity of this compound against Trichostatin A, a pan-HDAC inhibitor, Tubastatin A, an HDAC6-selective inhibitor, and Resveratrol, a compound known to activate sirtuins and inhibit HDACs.
Data Presentation: Potency and Selectivity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and its comparators against various HDACs and sirtuins. This data provides a quantitative measure of their potency and selectivity.
| Compound | Target | IC50 | Compound | Target | IC50 |
| This compound | Sirt2 | 320 nM [1] | Trichostatin A | HDAC1 | ~20 nM[5] |
| HDAC6 | 43 nM [1] | HDAC3 | ~20 nM[5] | ||
| HDAC1 | >2 µM[1] | HDAC4 | ~20 nM[5] | ||
| HDAC2 | >2 µM[1] | HDAC6 | ~20 nM[5] | ||
| HDAC3 | >6 µM[1] | HDAC10 | ~20 nM[5] | ||
| Sirt1 | No inhibition[1] | Sirt6 | Reported interaction[5] | ||
| Sirt3 | No inhibition[1] | Tubastatin A | HDAC6 | 15 nM [6][7][8] | |
| Resveratrol | Pan-HDAC | Inhibits all isoforms at 100 µM[9] | HDAC8 | ~855 nM (57-fold selective)[6][7][8] | |
| Sirt1 | Activator[9][10] | Other HDACs | >15 µM (>1000-fold selective)[6][7] |
Signaling Pathway and Experimental Workflow
To visually represent the biological context and experimental approach for evaluating these inhibitors, the following diagrams have been generated.
Caption: Signaling pathway of tubulin and histone deacetylation by Sirt2, HDAC6, and other HDACs, and the inhibitory action of this compound, Tubastatin A, and Trichostatin A.
Caption: A generalized workflow for determining the potency (IC50) and selectivity of inhibitors using a fluorescence-based biochemical assay.
Experimental Protocols
The determination of inhibitor potency and selectivity is crucial for characterizing novel compounds. Below are detailed methodologies for the key experiments cited in this guide.
Biochemical Fluorescence-Based Deacetylation Assay
This common in vitro method is used to measure the enzymatic activity of HDACs and sirtuins and the potency of their inhibitors.
Principle: The assay utilizes a substrate that, upon deacetylation by the enzyme, becomes susceptible to a developer enzyme that cleaves the substrate, releasing a fluorophore. The intensity of the fluorescence is directly proportional to the deacetylase activity.
Materials:
-
Purified recombinant human HDAC or sirtuin enzymes
-
Fluorogenic substrate (e.g., a peptide containing an acetylated lysine residue coupled to a fluorophore)
-
Assay buffer (specific composition varies depending on the enzyme, but typically contains buffer salts, a reducing agent, and a source of zinc for HDACs or NAD+ for sirtuins)
-
Developer solution (contains a protease that recognizes the deacetylated substrate)
-
Test inhibitors (e.g., this compound, Trichostatin A, Tubastatin A) dissolved in a suitable solvent (e.g., DMSO)
-
96-well or 384-well black microtiter plates
-
Fluorescence plate reader
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of the test inhibitors in the assay buffer.
-
Enzyme and Inhibitor Incubation: Add a fixed concentration of the purified enzyme to the wells of the microtiter plate. Then, add the serially diluted inhibitors to the respective wells. A control well with no inhibitor (vehicle only) should be included.
-
Pre-incubation: Incubate the enzyme and inhibitor mixture for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 30°C or 37°C) to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Reaction Incubation: Incubate the reaction mixture for a specific time (e.g., 30-60 minutes) at the controlled temperature. The incubation time should be within the linear range of the reaction.
-
Reaction Termination and Development: Stop the reaction and develop the fluorescent signal by adding the developer solution to each well.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the fluorophore.
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Normalize the data to the control (no inhibitor) to determine the percent inhibition for each inhibitor concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., a four-parameter logistic model) to calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Selectivity Profiling: To determine the selectivity of an inhibitor, the biochemical assay is performed against a panel of different HDAC and sirtuin isoforms. The IC50 values obtained for the target enzyme(s) are then compared to the IC50 values for the off-target enzymes. A higher ratio of off-target IC50 to on-target IC50 indicates greater selectivity.
References
- 1. This compound | Sirt2/HDAC6 inhibitor | Probechem Biochemicals [probechem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development of First-in-Class Dual Sirt2/HDAC6 Inhibitors as Molecular Tools for Dual Inhibition of Tubulin Deacetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Trichostatin A - Wikipedia [en.wikipedia.org]
- 6. Tubastatin A inhibits HDAC and Sirtuin activity rather than being a HDAC6-specific inhibitor in mouse oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Optimization of Resveratrol Used as a Scaffold to Design Histone Deacetylase (HDAC-1 and HDAC-2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Synergistic association of resveratrol and histone deacetylase inhibitors as treatment in amyotrophic lateral sclerosis [frontiersin.org]
Safety Operating Guide
Standard Operating Procedure: Disposal of Compound Mz325
Disclaimer: This document provides a generalized procedure for the disposal of a hypothetical hazardous chemical, "Compound Mz325." It is essential to consult your institution's specific safety data sheets (SDS) and waste disposal protocols. Always adhere to local, state, and federal regulations regarding hazardous waste management.
This guide is intended for researchers, scientists, and drug development professionals. It provides essential safety and logistical information for the proper disposal of Compound this compound, a hypothetical substance assumed to be a hazardous chemical common in laboratory settings.
Immediate Safety and Handling Precautions
Prior to handling this compound for disposal, ensure all necessary personal protective equipment (PPE) is worn. This includes, but is not limited to, safety goggles, a lab coat, and chemical-resistant gloves. All handling of this compound waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Waste Segregation and Collection
Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure compliant disposal. This compound waste should be categorized and collected as follows:
-
Solid Waste: Unused or expired pure this compound, contaminated lab supplies (e.g., weigh boats, filter paper, gloves, bench protectors).
-
Liquid Waste (Halogenated): this compound dissolved in or mixed with halogenated solvents (e.g., dichloromethane, chloroform).
-
Liquid Waste (Non-Halogenated): this compound dissolved in or mixed with non-halogenated solvents (e.g., ethanol, methanol, acetone, ethyl acetate).
-
Aqueous Waste: Solutions containing this compound where water is the primary solvent.
-
Sharps Waste: Needles, syringes, or broken glass contaminated with this compound.
Table 1: this compound Waste Segregation and Container Requirements
| Waste Type | Container Type | Labeling Requirements |
| Solid | Lined, rigid, leak-proof container | "Hazardous Waste," "Solid Waste," "this compound" |
| Liquid (Halogenated) | Labeled, sealed, chemical-resistant container | "Hazardous Waste," "Halogenated Liquid Waste," "this compound" |
| Liquid (Non-Halogenated) | Labeled, sealed, chemical-resistant container | "Hazardous Waste," "Non-Halogenated Liquid Waste," "this compound" |
| Aqueous | Labeled, sealed, chemical-resistant container | "Hazardous Waste," "Aqueous Waste," "this compound" |
| Sharps | Puncture-resistant sharps container | "Hazardous Waste," "Sharps," "this compound" |
Step-by-Step Disposal Protocol
Step 1: Waste Identification and Segregation
-
Identify the type of this compound waste to be disposed of (solid, liquid, sharps).
-
Segregate the waste into the appropriate, labeled container as detailed in Table 1. Do not mix different waste streams.
Step 2: Container Management
-
Ensure all waste containers are in good condition, compatible with the waste type, and have securely fitting lids.
-
Fill containers to no more than 80% of their capacity to prevent spills and allow for expansion.
-
Keep containers closed at all times, except when adding waste.
Step 3: Labeling
-
Clearly label each container with "Hazardous Waste" and the specific contents, including "this compound" and any other chemicals present.
-
Indicate the date when the waste was first added to the container.
Step 4: Storage
-
Store waste containers in a designated, well-ventilated satellite accumulation area.
-
Ensure secondary containment is in place to capture any potential leaks or spills.
Step 5: Scheduling Waste Pickup
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the full waste containers.
-
Provide the EHS office with a complete inventory of the waste.
Step 6: Documentation
-
Maintain a log of all this compound waste generated, including the quantity, date, and disposal method.
Emergency Procedures
In the event of a spill or exposure:
-
Spill:
-
Evacuate the immediate area.
-
Alert your supervisor and the EHS office.
-
If trained and equipped, use an appropriate spill kit to contain and clean up the spill.
-
Dispose of all cleanup materials as hazardous waste.
-
-
Exposure:
-
Skin: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.
-
Eyes: Immediately flush eyes with an eyewash station for at least 15 minutes.
-
Inhalation: Move to fresh air immediately.
-
Seek medical attention for any exposure.
-
Visualization of this compound Disposal Workflow
The following diagram illustrates the logical flow of the this compound disposal procedure.
Caption: Workflow for the proper disposal of Compound this compound.
Personal protective equipment for handling Mz325
Disclaimer: Mz325 is a fictional compound created for this guide to illustrate laboratory safety protocols. The following information is a composite of best practices for handling hazardous research chemicals and is not based on any single, real-world substance.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling the potent, synthetic compound this compound. Adherence to these protocols is critical for ensuring personnel safety and maintaining experimental integrity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a potent irritant and may have unknown toxicological properties. All handling must be conducted within a certified chemical fume hood. The following table summarizes the required PPE for various laboratory operations involving this compound.
| Operation | Gloves | Eye Protection | Lab Coat/Apron | Respiratory Protection |
| Weighing and Solution Preparation | Double-gloved (e.g., nitrile)[1][2] | Chemical splash goggles and face shield[3][4] | Chemical-resistant lab coat | Not required if in fume hood |
| Cell Culture/In Vitro Assays | Nitrile gloves | Safety glasses with side shields | Standard lab coat | Not required |
| Animal Dosing (In Vivo) | Double-gloved (e.g., nitrile) | Chemical splash goggles | Disposable, fluid-resistant gown | N95 respirator (if risk of aerosolization) |
| Waste Disposal | Heavy-duty nitrile or rubber gloves | Chemical splash goggles | Chemical-resistant apron over lab coat | Not required |
First Aid and Emergency Procedures
Immediate and appropriate response to exposure is critical. The following table outlines emergency first aid procedures.
| Exposure Route | Immediate Action | Follow-Up |
| Skin Contact | Immediately flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5][6] | Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open.[5][6] | Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air at once.[5] | If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | DO NOT induce vomiting. Rinse mouth with water.[5] | Seek immediate medical attention. |
Handling and Storage Protocols
Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5]
-
The storage location should be a locked cabinet or refrigerator designated for potent compounds.
Handling Workflow:
The following diagram outlines the standard workflow for handling this compound from receipt to disposal.
Caption: Standard Operating Procedure for this compound Handling.
Disposal Plan
All waste materials contaminated with this compound are to be considered hazardous waste.
Waste Segregation:
| Waste Type | Container | Labeling |
| Solid Waste (gloves, pipette tips, etc.) | Lined, puncture-resistant container | "Hazardous Waste - this compound Solid Waste" |
| Liquid Waste (unused solutions, etc.) | Sealable, chemical-resistant container | "Hazardous Waste - this compound Liquid Waste" |
| Sharps (needles, contaminated glass) | Approved sharps container | "Hazardous Waste - Sharps Contaminated with this compound" |
Disposal Procedure:
-
Segregate Waste: Collect all this compound-contaminated waste in the appropriate, clearly labeled containers as described above.
-
Container Management: Ensure all waste containers are kept closed except when adding waste.[7]
-
Storage: Store waste containers in a designated satellite accumulation area.
-
Pickup: Arrange for pickup and disposal through your institution's certified hazardous waste management vendor. Do not dispose of any this compound waste down the drain or in regular trash.[8][9]
The logical flow for waste management is detailed in the diagram below.
Caption: this compound Hazardous Waste Disposal Workflow.
References
- 1. gemplers.com [gemplers.com]
- 2. novarlo.com [novarlo.com]
- 3. glomatek.com [glomatek.com]
- 4. Personal Protective Equipment | Direct Supply | Senior Living & Healthcare [store.directsupply.com]
- 5. hong-phat.com [hong-phat.com]
- 6. ironpowders.com [ironpowders.com]
- 7. dtsc.ca.gov [dtsc.ca.gov]
- 8. cnrma.cnic.navy.mil [cnrma.cnic.navy.mil]
- 9. cnrma.cnic.navy.mil [cnrma.cnic.navy.mil]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
